Product packaging for Olopatadine-d3 N-Oxide(Cat. No.:CAS No. 1246832-94-9)

Olopatadine-d3 N-Oxide

カタログ番号: B602690
CAS番号: 1246832-94-9
分子量: 356.4 g/mol
InChIキー: TXKZPVWYFNGMCP-IZKBQEDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Olopatadine-d3 N-Oxide is a deuterium-labeled analog of a human metabolite of Olopatadine, which is a selective histamine H1 receptor antagonist and mast cell stabilizer used to treat allergic conjunctivitis and rhinitis . The parent compound, Olopatadine, is metabolized in the liver to form Olopatadine N-Oxide, a reaction catalyzed by flavin-containing monooxygenase (FMO) 1 and 3 . This deuterated compound, where three hydrogen atoms are replaced by the stable isotope deuterium, is designed for use in modern analytical techniques. This high-purity reference standard is essential for quantitative analysis in mass spectrometry, serving as an internal standard for accurate and precise measurement of Olopatadine and its metabolites in biological matrices . Its primary research applications include use in Analytical Method Development (AMD), Method Validation (AMV), and Quality Control (QC) for the commercial production of pharmaceuticals and the preparation of Abbreviated New Drug Applications (ANDA) . By using a deuterated internal standard, researchers can correct for variations during sample preparation and instrument analysis, thereby ensuring the reliability and regulatory compliance of their data. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes, or for administration to humans . Proper handling in accordance with laboratory safety protocols is required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO4 B602690 Olopatadine-d3 N-Oxide CAS No. 1246832-94-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N-methyl-N-(trideuteriomethyl)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKZPVWYFNGMCP-IZKBQEDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858255
Record name (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246832-94-9
Record name (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of Olopatadine-d3 N-Oxide in Pharmacokinetic Analysis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the pivotal role of Olopatadine-d3 N-Oxide in the pharmacokinetic evaluation of Olopatadine, a potent antihistamine and mast cell stabilizer. This compound serves as a stable isotope-labeled internal standard (SIL-IS), a critical tool for achieving accuracy and precision in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document will explore the metabolic pathways of Olopatadine, detail the function of SIL-IS in pharmacokinetic studies, present available quantitative data, and provide an illustrative experimental protocol for the analysis of Olopatadine and its metabolites.

Introduction to Olopatadine and its Metabolism

Olopatadine is an antiallergic agent that exerts its effects through multiple mechanisms, including selective antagonism of histamine H1 receptors and stabilization of mast cells. Understanding the absorption, distribution, metabolism, and excretion (ADME) of Olopatadine is fundamental to its clinical development and therapeutic use.

Olopatadine undergoes hepatic metabolism, although it is not extensive. The primary routes of metabolism involve N-demethylation and N-oxidation. Two major metabolites have been identified in human plasma and urine: N-desmethyl olopatadine (M1) and Olopatadine N-oxide (M3). While N-desmethyl olopatadine is considered a minor active metabolite, Olopatadine N-oxide is an inactive metabolite. Following oral administration, the majority of the dose is excreted unchanged in the urine.

The formation of N-desmethyl olopatadine is primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4. In contrast, the formation of Olopatadine N-oxide is catalyzed by flavin-containing monooxygenase (FMO) isoforms, specifically FMO1 and FMO3.

The Critical Role of Stable Isotope-Labeled Internal Standards (SIL-IS)

In pharmacokinetic studies, accurate quantification of a drug and its metabolites in biological matrices (e.g., plasma, urine) is paramount. Bioanalytical methods, especially LC-MS/MS, are susceptible to variations that can introduce errors, such as matrix effects (ion suppression or enhancement), variability in extraction recovery, and instrument drift.

To compensate for these potential inaccuracies, an internal standard is added to both calibration standards and unknown samples. An ideal internal standard should have physicochemical properties very similar to the analyte of interest. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative bioanalysis.

This compound is a deuterated form of the Olopatadine N-oxide metabolite. The "d3" indicates the presence of three deuterium atoms, which increases the mass of the molecule without significantly altering its chemical properties.

Key advantages of using a SIL-IS like this compound include:

  • Similar chromatographic behavior: The SIL-IS and the unlabeled analyte co-elute, meaning they pass through the chromatography column at the same time.

  • Identical extraction recovery: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS.

  • Correction for matrix effects: The SIL-IS experiences the same degree of ion suppression or enhancement in the mass spectrometer as the analyte.

  • Improved accuracy and precision: By calculating the ratio of the analyte's response to the internal standard's response, the variability is minimized, leading to more reliable data.

Quantitative Pharmacokinetic Data

The following table summarizes available pharmacokinetic parameters for Olopatadine and its metabolite, Olopatadine N-oxide, following topical ocular administration of Olopatadine 0.77%.

ParameterOlopatadine (Day 1)Olopatadine (Day 7)Olopatadine N-oxide (Day 1)Olopatadine N-oxide (Day 7)Reference
Cmax (ng/mL) Not specifiedNot specified0.1210.174
Time to Cmax (Tmax) 2 hoursNot specifiedUp to 4 hours (observable)Not specified
Quantifiable in Subjects Not specifiedNot specified6 of 24 subjects1 of 24 subjects
Lower Limit of Quantification (LLOQ) Not specifiedNot specified≤0.050 ng/mL≤0.050 ng/mL

Note: Data for N-desmethyl olopatadine was non-quantifiable in this study.

Experimental Protocol: Bioanalytical Method for Olopatadine and its Metabolites

This section outlines a general experimental workflow for the quantification of Olopatadine and its metabolites in plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of an internal standard working solution containing this compound (and a corresponding SIL-IS for Olopatadine and N-desmethyl olopatadine).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes from endogenous matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • **Detection

The Role of Olopatadine-d3 N-Oxide as a Stable Isotope-Labeled Internal Standard in Bioanalysis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Olopatadine-d3 N-Oxide and its application as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of Olopatadine and its major metabolite, Olopatadine N-Oxide. This document details the rationale for using a SIL-IS, outlines a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, presents validation data, and discusses the metabolic pathways of Olopatadine.

Introduction to Olopatadine and the Need for a Robust Internal Standard

Olopatadine is a selective histamine H1-receptor antagonist with mast cell stabilizing properties, widely used in the treatment of allergic conjunctivitis and rhinitis.[1] Accurate quantification of Olopatadine and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. Olopatadine is metabolized in the liver to form two major metabolites: N-desmethyl-olopatadine (M1) and Olopatadine N-oxide (M3).

The "gold standard" for quantitative bioanalysis is LC-MS/MS, owing to its high sensitivity and selectivity.[2] The use of an appropriate internal standard is critical to ensure the accuracy and precision of these assays by correcting for variability during sample preparation and analysis.[2][3] A stable isotope-labeled internal standard is considered the most suitable choice as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process.[4] this compound serves as an ideal internal standard for the quantification of Olopatadine N-Oxide, and can also be used in methods quantifying the parent drug, Olopatadine.

Physicochemical Properties

A summary of the key physicochemical properties of Olopatadine N-Oxide and its deuterated analog is presented in Table 1.

PropertyOlopatadine N-OxideThis compound
Chemical Name (Z)-3-(2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Oxide(Z)-3-(2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-di(methyl-d3)propan-1-amine Oxide
Molecular Formula C₂₁H₂₃NO₄C₂₁H₂₀D₃NO₄
Molecular Weight 353.41 g/mol [5]356.43 g/mol
CAS Number 173174-07-7[6]1246832-94-9

Metabolic Pathway of Olopatadine

Olopatadine undergoes metabolism primarily through two pathways, as illustrated in the diagram below. The formation of Olopatadine N-oxide is a key metabolic route.

Olopatadine Olopatadine N_Oxide Olopatadine N-Oxide (M3) Olopatadine->N_Oxide FMO1, FMO3 N_Desmethyl N-Desmethyl Olopatadine (M1) Olopatadine->N_Desmethyl CYP3A4 start Start: Plasma Sample add_is Spike with This compound start->add_is load_sample Load Sample onto SPE Cartridge add_is->load_sample condition_spe Condition SPE Cartridge (Methanol, Water) condition_spe->load_sample wash_spe Wash SPE Cartridge (e.g., Water/Methanol mixture) load_sample->wash_spe elute Elute Analytes (e.g., Methanol) wash_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject start Method Development full_validation Full Validation start->full_validation selectivity Selectivity full_validation->selectivity linearity Linearity & Range full_validation->linearity accuracy_precision Accuracy & Precision full_validation->accuracy_precision matrix_effect Matrix Effect full_validation->matrix_effect recovery Recovery full_validation->recovery stability Stability full_validation->stability routine_use Routine Sample Analysis selectivity->routine_use linearity->routine_use accuracy_precision->routine_use matrix_effect->routine_use recovery->routine_use stability->routine_use

References

Synthesis and Characterization of Olopatadine-d3 N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Olopatadine-d3 N-Oxide, a deuterated metabolite of the antihistamine Olopatadine. This document details a plausible synthetic route, experimental protocols, and a summary of analytical characterization data. The information presented is intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Olopatadine is a selective histamine H1 antagonist and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis.[1] The study of its metabolism is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. One of its metabolites is Olopatadine N-Oxide.[1] Isotope-labeled internal standards, such as this compound, are essential for quantitative bioanalytical assays using mass spectrometry. The incorporation of deuterium atoms provides a distinct mass difference, enabling accurate quantification of the unlabeled analyte in complex biological matrices. This guide outlines the synthesis and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from a suitable precursor. The first step involves the synthesis of the deuterated intermediate, Olopatadine-d3, followed by its oxidation to the corresponding N-oxide.

Synthesis of Olopatadine-d3 (Intermediate)

The synthesis of Olopatadine-d3 can be accomplished through a Wittig reaction, a well-established method for the formation of carbon-carbon double bonds.[2] In this case, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac) is reacted with a deuterated Wittig reagent, (3-(dimethyl-d3-amino)propyl)triphenylphosphonium bromide hydrobromide.

Experimental Protocol: Synthesis of Olopatadine-d3

Materials:

  • 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac)

  • (3-(dimethyl-d3-amino)propyl)triphenylphosphonium bromide hydrobromide

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • A solution of (3-(dimethyl-d3-amino)propyl)triphenylphosphonium bromide hydrobromide in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • n-Butyllithium solution is added dropwise to the stirred solution. The reaction mixture is stirred at this temperature for 1 hour to form the ylide.

  • A solution of Isoxepac in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is quenched by the addition of water.

  • The aqueous layer is separated, and the pH is adjusted to ~7.5 with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate and hexanes to afford Olopatadine-d3.

Synthesis of this compound

The final step is the N-oxidation of the tertiary amine group of Olopatadine-d3. This is a common transformation in drug metabolism and can be mimicked in the laboratory using a suitable oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the N-oxidation of tertiary amines.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Olopatadine-d3

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Olopatadine-d3 is dissolved in dichloromethane in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • m-CPBA (1.1 equivalents) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate (2 x 30 mL) to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude this compound is purified by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure product.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following table summarizes the key analytical data.

Parameter Method Result
Chemical Name IUPAC11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid
Molecular Formula -C₂₁H₂₀D₃NO₄
Molecular Weight -356.43 g/mol
Appearance Visual InspectionWhite to off-white solid
Melting Point Capillary Method108-112 °C (decomposition)[1]
Purity High-Performance Liquid Chromatography (HPLC)>95%[3]
¹H NMR Nuclear Magnetic Resonance SpectroscopySpectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic, vinylic, and aliphatic protons, with a diminished or absent signal for the N-methyl groups.
¹³C NMR Nuclear Magnetic Resonance SpectroscopySpectra should show the expected number of carbon signals corresponding to the molecular structure.
Mass Spectrometry Electrospray Ionization (ESI-MS)Calculated for C₂₁H₂₀D₃NO₄ [M+H]⁺: 357.19; Observed mass should be consistent with the calculated value.
Isotopic Purity Mass Spectrometry>98% deuterium incorporation

Visualization of Key Processes

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_0 Step 1: Synthesis of Olopatadine-d3 cluster_1 Step 2: N-Oxidation Isoxepac Isoxepac Wittig_Reaction Wittig Reaction (n-BuLi, THF) Isoxepac->Wittig_Reaction Wittig_Reagent Deuterated Wittig Reagent Wittig_Reagent->Wittig_Reaction Olopatadine_d3 Olopatadine-d3 Wittig_Reaction->Olopatadine_d3 Purification1 Purification (Column Chromatography) Olopatadine_d3->Purification1 Olopatadine_d3_input Purified Olopatadine-d3 Purification1->Olopatadine_d3_input Oxidation N-Oxidation (m-CPBA, DCM) Olopatadine_d3_input->Oxidation Olopatadine_d3_N_Oxide This compound Oxidation->Olopatadine_d3_N_Oxide Purification2 Purification (Chromatography/HPLC) Olopatadine_d3_N_Oxide->Purification2

Caption: Synthetic workflow for this compound.

Metabolic Pathway of Olopatadine

This diagram illustrates the metabolic conversion of Olopatadine to its major metabolites, including the N-oxide.

G Olopatadine Olopatadine FMO Flavin-containing monooxygenases (FMOs) Olopatadine->FMO Metabolism CYP3A4 Cytochrome P450 3A4 (CYP3A4) Olopatadine->CYP3A4 Metabolism N_Oxide Olopatadine N-Oxide Desmethyl N-Desmethyl Olopatadine FMO->N_Oxide CYP3A4->Desmethyl

Caption: Metabolic pathway of Olopatadine.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic route, utilizing a Wittig reaction followed by N-oxidation, offers a plausible and efficient method for obtaining this valuable isotopically labeled metabolite. The comprehensive characterization data serves as a benchmark for researchers to ensure the quality and identity of the synthesized compound. The availability of well-characterized this compound is critical for advancing research in the pharmacokinetics and bioanalysis of Olopatadine.

References

The Use of Olopatadine-d3 N-Oxide in Metabolite Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Olopatadine-d3 N-Oxide as a stable isotope-labeled internal standard for the identification and characterization of Olopatadine metabolites. This document details the metabolic pathways of Olopatadine, experimental protocols for in vitro studies, and the analytical techniques used for metabolite detection, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Olopatadine and its Metabolism

Olopatadine is a selective histamine H1-receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1] While it is primarily excreted unchanged in the urine, a portion of the administered dose undergoes metabolism in the liver.[2] Understanding the metabolic profile of Olopatadine is crucial for a comprehensive assessment of its safety and efficacy.

The primary metabolites of Olopatadine are N-monodemethylolopatadine (M1) and Olopatadine N-oxide (M3).[3][4] The formation of M1 is catalyzed by the cytochrome P450 enzyme CYP3A4, while the N-oxidation to M3 is mediated by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3.[3] The use of stable isotope-labeled compounds, such as this compound, is instrumental in accurately identifying and quantifying these metabolites in complex biological matrices.

The Role of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are indispensable tools in modern drug metabolism studies. By replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N), a compound is generated that is chemically identical to the analyte of interest but has a distinct mass.

The key advantages of using a SIL internal standard like this compound include:

  • Improved Accuracy and Precision: The SIL standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects in the mass spectrometer, thereby compensating for variations in sample preparation and analysis.

  • Unambiguous Identification: The known mass difference between the labeled and unlabeled compound allows for confident identification of the metabolite, even at low concentrations in a complex biological matrix.

  • Enhanced Sensitivity: The distinct mass of the SIL standard allows it to be distinguished from background noise, improving the signal-to-noise ratio and lowering the limit of quantification.

Olopatadine Metabolism and the Utility of this compound

The metabolic conversion of Olopatadine to its N-oxide metabolite is a key pathway to consider during drug development. The use of this compound as an internal standard provides a powerful tool for researchers to investigate this transformation. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium. This results in a mass increase of 3 Daltons compared to the unlabeled Olopatadine N-oxide.

When analyzing samples from in vitro metabolism studies, the presence of a chromatographic peak at the expected retention time of Olopatadine N-oxide with a corresponding mass signal for the unlabeled metabolite, alongside a peak for the d3-labeled internal standard, provides definitive evidence for the formation of the N-oxide metabolite.

Metabolic Pathway of Olopatadine

The following diagram illustrates the primary metabolic pathways of Olopatadine.

Metabolic Pathway of Olopatadine Olopatadine Olopatadine M1 N-monodemethylolopatadine (M1) Olopatadine->M1 CYP3A4 M3 Olopatadine N-Oxide (M3) Olopatadine->M3 FMO1, FMO3

Metabolic Pathway of Olopatadine

Experimental Protocols for In Vitro Metabolite Identification

The following sections outline a general protocol for an in vitro study to identify Olopatadine metabolites using human liver microsomes (HLM) and LC-MS/MS analysis, incorporating this compound as an internal standard.

In Vitro Incubation with Human Liver Microsomes

This protocol is designed to assess the formation of Olopatadine N-oxide in a controlled in vitro environment.

Materials:

  • Olopatadine

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

Procedure:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, combine phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and Olopatadine (final concentration typically 1-10 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard, this compound (final concentration to be optimized based on expected metabolite levels).

  • Sample Preparation:

    • Vortex the samples to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative parameters for the analysis of Olopatadine and its metabolites. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (50:50, v/v)
Gradient Optimized for separation of Olopatadine and its metabolites
Flow Rate 0.2-0.4 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Olopatadine: 338.2, Olopatadine N-Oxide: 354.2, this compound: 357.2
Product Ion (m/z) Olopatadine: 165.1, 292.1; Olopatadine N-Oxide: to be determined; this compound: to be determined
Collision Energy Optimized for each transition
Ion Source Temp. 500-550°C

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Data Presentation and Interpretation

The use of this compound allows for clear and quantitative analysis of metabolite formation.

Table 3: Quantitative Data from In Vitro Metabolism of Olopatadine in Human Liver Microsomes

MetaboliteRate of Formation (pmol/min/mg protein)Reference
N-monodemethylolopatadine (M1)0.330[3]
Olopatadine N-oxide (M3)2.50[3]

Data from Kajita et al. (2002)[3]

Expected Mass Spectrometry Results

The key to metabolite identification using a stable isotope-labeled standard is the detection of a "doublet" of peaks in the mass spectrum, separated by the mass difference between the labeled and unlabeled compounds. In this case, the mass difference is 3 Da.

Table 4: Expected Mass-to-Charge Ratios (m/z) for Key Analytes

Compound[M+H]⁺ (Monoisotopic)
Olopatadine338.1705
Olopatadine N-Oxide354.1654
This compound357.1843
Experimental Workflow

The following diagram outlines the general workflow for an in vitro metabolite identification study.

In Vitro Metabolite Identification Workflow cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation_Setup Prepare Incubation Mixture (Olopatadine, HLM, Buffer) Preincubation Pre-incubate at 37°C Incubation_Setup->Preincubation Reaction_Start Initiate Reaction with NADPH Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Termination Terminate Reaction with ACN + this compound Incubation->Reaction_Termination Protein_Precipitation Protein Precipitation (Vortex) Reaction_Termination->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitute in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

In Vitro Metabolite ID Workflow

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a robust and reliable approach for the identification and characterization of the N-oxide metabolite of Olopatadine. The detailed protocols and data presented in this guide provide a framework for researchers to design and execute effective in vitro drug metabolism studies. The application of these methods will contribute to a more complete understanding of the metabolic fate of Olopatadine, which is essential for drug development and regulatory submissions.

References

Understanding the mechanism of Olopatadine metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olopatadine, a potent and selective histamine H1-receptor antagonist and mast cell stabilizer, is widely used for the treatment of allergic conjunctivitis and rhinitis.[1][2] While its primary mechanism of action is well-understood, a thorough comprehension of its metabolic profile is crucial for a complete understanding of its pharmacology and for predicting potential drug-drug interactions. This technical guide provides an in-depth analysis of the metabolism of olopatadine, detailing the enzymatic pathways, resultant metabolites, and the experimental methodologies used for their characterization. Quantitative data from various studies are summarized to offer a comprehensive pharmacokinetic overview.

Introduction

Olopatadine is primarily eliminated from the body through renal excretion of the unchanged drug.[2][3] Metabolism represents a minor pathway of elimination for olopatadine.[4] However, understanding these metabolic routes is essential for a comprehensive safety and efficacy evaluation. In vitro and in vivo studies have identified two major metabolites: N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3).[5][6] This guide will explore the formation of these metabolites and the enzymes responsible.

Metabolic Pathways

The metabolism of olopatadine is primarily hepatic and involves two main oxidative pathways: N-demethylation and N-oxidation.

  • N-demethylation to N-desmethyl olopatadine is catalyzed by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4 .[5][6]

  • N-oxidation leading to the formation of olopatadine N-oxide is mediated by the flavin-containing monooxygenase (FMO) system , with FMO1 and FMO3 being the key enzymes involved.[5][7]

These metabolic pathways are illustrated in the diagram below.

Olopatadine_Metabolism Olopatadine Olopatadine N_desmethyl N-desmethyl olopatadine (M1) Olopatadine->N_desmethyl CYP3A4 (N-demethylation) N_oxide Olopatadine N-oxide (M3) Olopatadine->N_oxide FMO1, FMO3 (N-oxidation) HLM_Workflow cluster_prep 1. Incubation Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis HLM Human Liver Microsomes Mix Incubation Mixture HLM->Mix Olo Olopatadine Olo->Mix NADPH NADPH-generating system NADPH->Mix Buffer Buffer (pH 7.4) Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Terminate Terminate Reaction (e.g., Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

References

The Analytical Guide to Olopatadine and Its Key Metabolites: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the quantification of olopatadine and its major metabolites, N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3). It includes detailed experimental protocols, a summary of quantitative pharmacokinetic data, and a visualization of the relevant biological pathways.

Introduction to Olopatadine

Olopatadine is a potent and selective histamine H1 receptor antagonist and mast cell stabilizer.[1][2] It is widely used for the treatment of allergic conjunctivitis and rhinitis.[1][2] Olopatadine exerts its therapeutic effects through a dual mechanism of action: blocking the effects of histamine on H1 receptors and inhibiting the release of histamine and other pro-inflammatory mediators from mast cells.[2][3] The metabolism of olopatadine is not extensive and occurs primarily in the liver, yielding two major metabolites.[1]

Metabolism of Olopatadine

Olopatadine is metabolized to a limited extent in humans.[1] The two primary circulating metabolites are:

  • N-desmethyl olopatadine (M1): Formed via N-demethylation, a reaction catalyzed predominantly by the cytochrome P450 isoenzyme CYP3A4.[1]

  • Olopatadine N-oxide (M3): Formed through N-oxidation, which is catalyzed by flavin-containing monooxygenase enzymes (FMO1 and FMO3).[1]

Urinary excretion is the main route of elimination for olopatadine and its metabolites.[1][4]

Quantitative Analysis of Olopatadine and its Metabolites

The accurate quantification of olopatadine and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique due to its high sensitivity and specificity.

Experimental Protocols: Sample Preparation and LC-MS/MS Analysis

A robust and reliable analytical method requires meticulous sample preparation to remove interfering substances from the biological matrix. Several techniques have been successfully employed for the extraction of olopatadine and its metabolites from plasma.

3.1.1. Sample Preparation Methodologies

  • Solid-Phase Extraction (SPE): This technique offers high selectivity and can produce very clean extracts. A common approach involves the use of a C18 cartridge.[5]

  • Liquid-Liquid Extraction (LLE): LLE is another effective method for isolating the analytes of interest.

  • Protein Precipitation (PP): This is a simpler and faster method, often using acetonitrile to precipitate plasma proteins.[6] While efficient, it may result in less clean extracts compared to SPE and LLE.

Detailed Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a Bond Elut C18 SPE cartridge.

  • Sample Loading: Load the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute olopatadine and its metabolites from the cartridge.

  • Evaporation and Reconstitution: Dry the eluate and reconstitute it in the mobile phase for LC-MS/MS analysis.[5]

3.1.2. LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of olopatadine and its metabolites.

ParameterOlopatadineN-desmethyl olopatadine (M1)Olopatadine N-oxide (M3)
LC Column C18C18C18
Mobile Phase Acetonitrile and water with formic acid or ammonium acetateAcetonitrile and water with formic acid or ammonium acetateAcetonitrile and water with formic acid or ammonium acetate
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Mass Transition (m/z) 338.2 → 165.1324.2 → 165.1354.2 → 165.1

Note: Specific parameters may vary between laboratories and instrumentation.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of olopatadine and its major metabolites following different routes of administration.

Table 1: Pharmacokinetic Parameters of Olopatadine

Administration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference(s)
Ocular0.77% Solution1.65 (single dose), 1.45 (multiple dose)29.79 (single dose), 9.68 (multiple dose)2.9 - 3.4[7]
Oral10 mg131.10 (single dose), 146.82 (multiple dose)-426.00 (single dose), 479.00 (multiple dose)-[8]
Intranasal0.6% Spray23.3 ± 6.20.25 - 278.0 ± 13.9-[1]

Table 2: Pharmacokinetic Parameters of Olopatadine Metabolites (Ocular Administration of 0.77% Solution)

MetaboliteCmax (ng/mL)Tmax (h)NoteReference(s)
N-desmethyl olopatadine (M1)≤0.050-Non-quantifiable[7]
Olopatadine N-oxide (M3)0.121 (Day 1), 0.174 (Day 7)up to 4Observable in some subjects[7]

Biological Pathways and Mechanism of Action

Olopatadine's therapeutic effects are mediated through its interaction with the histamine H1 receptor and its ability to stabilize mast cells.

Histamine H1 Receptor Antagonism

Histamine, released from mast cells during an allergic reaction, binds to H1 receptors on various cells, leading to the classic symptoms of allergy. Olopatadine acts as an inverse agonist at the H1 receptor, blocking this interaction and preventing the downstream signaling cascade.

Histamine H1 Receptor Signaling Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Inflammatory_Response Allergic Inflammatory Response PKC->Inflammatory_Response Leads to Olopatadine Olopatadine Olopatadine->H1_Receptor Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Olopatadine's Point of Intervention.

Mast Cell Stabilization

Olopatadine also stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other inflammatory mediators like tryptase, prostaglandin D2, and TNF-alpha.[1][9] This action is crucial for its prophylactic and therapeutic effects in allergic conditions.

Mast Cell Stabilization by Olopatadine cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Antibody Allergen->IgE Binds Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Cross-links Degranulation Degranulation Fc_epsilon_RI->Degranulation Triggers Mediator_Release Release of Histamine & other inflammatory mediators Degranulation->Mediator_Release Olopatadine Olopatadine Olopatadine->Degranulation Inhibits Analytical Workflow for Olopatadine and Metabolites Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (SPE, LLE, or PP) Sample_Collection->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Acquisition Data Acquisition LC_MS_MS_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Results Pharmacokinetic Analysis Data_Processing->Results

References

The Strategist's Guide to Isotopic Labeling in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Tracing the Metabolic Fate of Therapeutics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a cornerstone of modern drug development. Isotopic labeling, a technique involving the incorporation of isotopes into a drug molecule, provides an unparalleled ability to trace a compound's journey through a biological system. This guide offers a comprehensive overview of the core isotopic labeling strategies, providing detailed methodologies and quantitative data to empower researchers in designing and executing robust drug metabolism studies.

Isotopic labeling strategies are broadly categorized into two main types: the use of stable, non-radioactive isotopes and the use of radioactive isotopes (radioisotopes). The choice between these approaches depends on the specific research question, the stage of drug development, the analytical capabilities available, and regulatory requirements.

Section 1: Stable Isotope Labeling Strategies

Stable isotope labeling (SIL) involves the replacement of one or more atoms in a drug molecule with their heavier, non-radioactive isotopes, most commonly deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). The key advantage of SIL is the absence of radioactivity, which simplifies handling and eliminates concerns about radiation exposure in clinical studies. Detection and quantification are typically achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Deuterium (²H) Labeling: The Kinetic Isotope Effect

Deuterium labeling is a powerful strategy that leverages the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and thus, its cleavage is often the rate-limiting step in metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) family.[3] By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be significantly reduced.[3][4] This can lead to an improved pharmacokinetic profile, including increased half-life and exposure.[5]

The following table summarizes the observed changes in key pharmacokinetic parameters for several drugs when deuterium is incorporated at strategic positions.

Drug (Deuterated Form)Non-Deuterated AnalogKey Pharmacokinetic ParameterImprovement with DeuterationTherapeutic Indication
Deutetrabenazine TetrabenazineHalf-life of active metabolites~2-fold increase[6]Chorea associated with Huntington's disease
d3-Enzalutamide EnzalutamideIn vitro intrinsic clearance (CLint)49.7% and 72.9% lower in rat and human liver microsomes, respectively.[1]Prostate Cancer
Cmax (in rats)35% higher[1]
AUC0–t (in rats)102% higher[1]
d9-Methadone MethadoneAUC0–8h (in mice)6-fold increase[7]Opioid dependence, pain
Cmax (in mice)4-fold increase[7]
Clearance (CL)5-fold reduction[7]

This protocol outlines a general procedure to compare the metabolic stability of a deuterated compound to its non-deuterated counterpart using human liver microsomes.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound and its deuterated analog.

Materials:

  • Test compound (deuterated and non-deuterated)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (for quenching and protein precipitation)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Working Solutions:

    • Prepare stock solutions of the deuterated and non-deuterated test compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of each compound by diluting the stock solution in the incubation buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution: ice-cold acetonitrile containing a suitable internal standard at a fixed concentration.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

    • Immediately add the aliquot to a separate 96-well plate containing the ice-cold ACN with the internal standard to stop the enzymatic reaction and precipitate the proteins.[8]

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the internal standard for each time point.

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

    • Compare the CLint values of the deuterated and non-deuterated compounds.

Workflow for Evaluating a Deuterated Drug Candidate

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Pharmacokinetics cluster_decision Decision Point A Non-Deuterated Parent Compound B Deuterated Analog Synthesis A->B C Metabolic Stability Assay (Microsomes/Hepatocytes) A->C B->C D Compare CLint (Kinetic Isotope Effect) C->D E Animal Model (e.g., Rat) D->E F Oral Administration of Deuterated & Non-Deuterated Drugs E->F G Plasma Sample Collection (Time Course) F->G H LC-MS/MS Bioanalysis G->H I Compare PK Parameters (Cmax, AUC, t½) H->I J Improved PK Profile? I->J K Advance Deuterated Candidate J->K Yes L Re-evaluate or Discontinue J->L No

Caption: Experimental workflow for evaluating a deuterated drug candidate.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling

¹³C and ¹⁵N are stable isotopes used to trace the metabolic fate of a drug and its metabolites.[1] Unlike deuterium, their incorporation does not typically induce a significant kinetic isotope effect.[9] The primary application of ¹³C and ¹⁵N labeling is in metabolite identification. By administering a 1:1 mixture of the labeled and unlabeled drug, all drug-related material in a biological sample will appear as a characteristic doublet in the mass spectrum, with a mass difference corresponding to the number of incorporated heavy isotopes. This "twin ion" signature allows for the rapid and unambiguous identification of metabolites from the complex background of endogenous molecules.[1]

Objective: To extract a drug and its ¹³C-labeled metabolites from plasma for subsequent LC-MS analysis.

Materials:

  • Plasma samples from subjects dosed with a ¹³C-labeled drug

  • Ice-cold acetonitrile (ACN)

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

  • Microcentrifuge tubes

  • LC-MS vials

Procedure:

  • Protein Precipitation:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).

    • Add 3-4 volumes of ice-cold ACN (e.g., 150-200 µL) to precipitate the plasma proteins.

    • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully aspirate the supernatant, which contains the drug and its metabolites, and transfer it to a clean microcentrifuge tube.

  • Drying (Optional but Recommended):

    • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen. This step concentrates the analytes and allows for reconstitution in a solvent more compatible with the LC mobile phase.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with the initial LC mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex thoroughly to ensure complete dissolution.

  • Final Centrifugation:

    • Centrifuge the reconstituted sample one final time to pellet any remaining particulate matter.

  • Transfer for Analysis:

    • Transfer the final supernatant to an LC-MS vial for analysis.

Workflow for Metabolite Identification using Stable Isotopes

G cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis LC-MS Analysis cluster_identification Metabolite Identification A Administer 1:1 Mixture of Unlabeled and ¹³C-Labeled Drug B Collect Biological Samples (Plasma, Urine, Feces) A->B C Sample Preparation (e.g., Protein Precipitation) B->C D High-Resolution Mass Spectrometry C->D E Data Processing: Search for 'Twin Ion' Doublets D->E F Isolate Doublets for MS/MS Fragmentation E->F G Structure Elucidation F->G H Metabolic Pathway Mapping G->H

Caption: Workflow for metabolite identification using stable isotopes.

Section 2: Radiopharmaceutical Labeling Strategies

Radiolabeling involves incorporating a radioactive isotope, such as carbon-14 (¹⁴C) or tritium (³H), into a drug molecule. This approach offers exceptional sensitivity, allowing for the detection of very low concentrations of the drug and its metabolites.[10] Radiolabeled compounds are considered the gold standard for definitive human ADME studies.[11]

Carbon-14 (¹⁴C) Labeling

Carbon-14 is the most widely used radioisotope in drug metabolism studies.[12] Its long half-life (5,730 years) means that no correction for decay is needed during the course of a typical study.[13] Furthermore, carbon is a fundamental component of most drug molecules, allowing for the label to be placed in a metabolically stable position, ensuring that the radiolabel is not lost during biotransformation.[13]

IsotopeHalf-LifeMaximum Specific ActivityEmission TypeDetection Method
Carbon-14 (¹⁴C) 5,730 years[14]62.4 mCi/mmol[14]Beta (β⁻)Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS)
Tritium (³H) 12.3 years[14]29.1 Ci/mmol[14]Beta (β⁻)Liquid Scintillation Counting (LSC)

This protocol provides a general overview of a human ADME study using a ¹⁴C-labeled drug candidate. These studies are conducted under strict regulatory oversight.

Objective: To determine the mass balance, routes of excretion, and metabolic profile of a drug in healthy human subjects.

Study Design:

  • Typically, a single-center, open-label study in a small cohort of healthy male volunteers.[11]

  • A single oral dose of the drug is administered, containing a mixture of the unlabeled drug and the ¹⁴C-labeled drug.[11]

  • The total radioactive dose is typically in the range of 50-100 µCi.[11]

Procedure:

  • Subject Screening and Enrollment:

    • Healthy male volunteers are screened based on inclusion and exclusion criteria.

    • Informed consent is obtained from all participants.

  • Dosing:

    • Subjects are administered a single oral dose of the ¹⁴C-labeled drug formulation.

  • Sample Collection:

    • Blood samples are collected at predefined time points to determine the pharmacokinetics of the parent drug and total radioactivity.

    • All urine and feces are collected from the time of dosing until the radioactivity in the excreta falls below a predefined threshold (typically >95% of the administered dose is recovered).[11]

  • Sample Analysis:

    • Total Radioactivity Measurement: The total ¹⁴C content in plasma, urine, and homogenized feces is measured by LSC or AMS.

    • Metabolite Profiling: Plasma, urine, and fecal extracts are analyzed by radio-HPLC or LC-AMS to separate and quantify the parent drug and its metabolites.[2]

    • Metabolite Identification: The structures of the major metabolites are elucidated using high-resolution mass spectrometry (HRMS) and NMR.

  • Data Analysis:

    • Mass Balance: The cumulative recovery of radioactivity in urine and feces is calculated as a percentage of the administered dose.

    • Pharmacokinetics: PK parameters (Cmax, Tmax, AUC, t½) for the parent drug and total radioactivity are determined.

    • Metabolite Profile: The relative abundance of each metabolite in plasma, urine, and feces is calculated.

General Workflow for a Human ¹⁴C ADME Study

G cluster_preclinical Preclinical & Synthesis cluster_clinical Clinical Phase cluster_analysis Bioanalysis cluster_reporting Data Analysis & Reporting A ¹⁴C-Radiosynthesis of Drug B Formulation Development A->B C Preclinical Safety & Dosimetry B->C D Regulatory Approval (e.g., IND/CTA) C->D E Subject Enrollment D->E F Single Oral Dose of ¹⁴C-Labeled Drug E->F G Blood, Urine, & Feces Collection F->G H Total Radioactivity Measurement (LSC/AMS) G->H I Metabolite Profiling (Radio-HPLC, LC-AMS) G->I K Mass Balance Calculation H->K J Metabolite Identification (HRMS, NMR) I->J L Pharmacokinetic Analysis I->L M Metabolic Pathway Elucidation J->M N Final Clinical Study Report K->N L->N M->N

Caption: General workflow for a human ¹⁴C ADME study.

Tritium (³H) Labeling

Tritium labeling is another common radiolabeling technique. ³H has a much higher specific activity than ¹⁴C, which can be advantageous for certain applications.[15] However, the C-³H bond is weaker than the C-¹H bond, and there is a risk of the label being lost through metabolic processes or chemical exchange, which must be carefully considered when choosing the labeling position.[15]

Section 3: Signaling Pathways in Drug Metabolism

The metabolism of most drugs is primarily carried out by the cytochrome P450 (CYP) family of enzymes, which are highly expressed in the liver. The expression of these enzymes can be induced by various drugs and other xenobiotics through the activation of nuclear receptors such as the pregnane X receptor (PXR), the constitutive androstane receptor (CAR), and the aryl hydrocarbon receptor (AhR).[16] Understanding these induction pathways is critical for predicting potential drug-drug interactions.

CYP450 Induction Pathway

G cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Drug Inducer Drug (Xenobiotic) PXR PXR Drug->PXR Binds to CAR CAR Drug->CAR Binds to AhR AhR Drug->AhR Binds to Complex PXR/RXR CAR/RXR AhR/ARNT PXR->Complex CAR->Complex AhR->Complex RXR RXR RXR->Complex DNA DNA Complex->DNA Translocates to Nucleus & Binds to XRE on DNA mRNA CYP mRNA DNA->mRNA Increased Transcription XRE Xenobiotic Response Element (XRE) CYP CYP Enzyme (e.g., CYP3A4) mRNA->CYP Translation Metabolism Increased Drug Metabolism CYP->Metabolism

Caption: Simplified signaling pathway for CYP450 enzyme induction.

Conclusion

Isotopic labeling is an indispensable tool in drug metabolism research, providing critical data for understanding the ADME properties of new drug candidates. The choice of labeling strategy depends on a multitude of factors, and a thorough understanding of the principles, advantages, and limitations of each approach is essential for successful drug development. This guide has provided a comprehensive overview of the core strategies, along with detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field.

References

A Comprehensive Technical Guide to the Procurement and Handling of Olopatadine-d3 N-Oxide Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the procurement, handling, and analytical considerations for Olopatadine-d3 N-Oxide, a critical reference material in pharmaceutical research and development. This document outlines the necessary procedures for sourcing, storing, and utilizing this stable isotope-labeled internal standard to ensure data integrity and experimental reproducibility.

Procurement of this compound

This compound is a labeled metabolite of Olopatadine, an antiallergic agent.[1][2] As a reference material, its procurement requires careful consideration of supplier qualifications and product specifications.

Reputable Suppliers

Several specialized chemical suppliers provide this compound for research purposes. It is crucial to source this material from vendors who can provide a comprehensive Certificate of Analysis (CoA).

Table 1: Key Supplier Information for this compound

SupplierProduct CodeCAS NumberPurity SpecificationFormat
LGC StandardsTRC-O5750121246832-94-9>95% (HPLC)[3]Neat[3]
Simson PharmaO030001 (non-deuterated)173174-07-7Not SpecifiedNeat
SynZealSZ-O007D03 (related compound)Not AvailableNot SpecifiedNeat
Essential Documentation: The Certificate of Analysis (CoA)

Upon procurement, a detailed Certificate of Analysis is mandatory. The CoA should include, at a minimum:

  • Compound Name and Structure: this compound

  • CAS Number: 1246832-94-9[4]

  • Molecular Formula and Weight

  • Lot Number

  • Purity: Determined by a validated analytical method, typically HPLC.[3]

  • Identity Confirmation: Methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Storage Conditions: Recommended temperature for long-term stability.

  • Date of Analysis and Expiration/Retest Date

Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the integrity and stability of the this compound reference material.

Receiving and Initial Inspection

Upon receipt of the reference material, a visual inspection of the container for any signs of damage or contamination is necessary. The information on the product label should be cross-verified with the purchase order and the Certificate of Analysis.

Storage Conditions

This compound should be stored under controlled conditions to prevent degradation.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature -20°C[3]To minimize thermal degradation and maintain long-term stability.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent potential oxidative degradation.
Light Exposure Protect from lightTo prevent photolytic degradation.
Moisture Store in a desiccatorTo prevent hydrolysis, especially for the neat material.
Laboratory Handling

When handling the neat compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.

Experimental Protocols

The following protocols provide a framework for the preparation and use of this compound as an internal standard in analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Preparation of Stock and Working Standard Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

Protocol 3.1.1: Preparation of this compound Stock Solution (e.g., 1 mg/mL)

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a suitable amount of the neat material (e.g., 10 mg) using a calibrated analytical balance.

  • Dissolution: Transfer the weighed material to a Class A volumetric flask of appropriate size (e.g., 10 mL).

  • Solubilization: Add a small amount of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile (50:50 v/v)) and sonicate for approximately 10 minutes to ensure complete dissolution.[2]

  • Dilution: Bring the solution to the final volume with the solvent and mix thoroughly.

  • Storage: Store the stock solution at -20°C in an amber vial to protect it from light.

Protocol 3.1.2: Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to the desired concentration range for the analytical method.

  • Serial Dilution: Perform serial dilutions of the stock solution using a calibrated pipette and Class A volumetric flasks.

  • Solvent: Use the same diluent as used for the sample preparation to avoid matrix effects. A common diluent is a mixture of water and acetonitrile.[2]

  • Concentration Range: The concentration of the working standards should bracket the expected concentration of the analyte in the samples.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to ensure that the analytical method can separate the analyte from its potential degradation products. Several studies have detailed such methods for Olopatadine and its metabolites.[5][6]

Table 3: Example HPLC Method Parameters for Olopatadine Analysis

ParameterConditionReference
Column Inertsil-ODS 3V or ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm)[5][6]
Mobile Phase Buffer: Methanol: Triethylamine (55:45:0.1, %v/v), pH 3.0 with o-phosphoric acid[6]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 300 nm[7]
Column Temperature Ambient or 25°C[8]
Injection Volume 10-20 µL

Forced Degradation Studies:

Forced degradation studies on Olopatadine have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions, while being relatively stable to photolytic and thermal stress.[6] The primary degradation product under oxidative conditions is often the N-oxide.[9]

Visualizations

Procurement and Handling Workflow

Procurement_Handling_Workflow Procurement and Handling Workflow for this compound A Identify Need for Reference Standard B Select Reputable Supplier (e.g., LGC Standards) A->B C Request Certificate of Analysis (CoA) B->C D Place Purchase Order C->D E Receive and Visually Inspect Shipment D->E F Verify Documentation (CoA, PO) E->F G Store at -20°C (Protect from light and moisture) F->G H Log into Reference Standard Inventory G->H Analytical_Workflow Analytical Workflow Using this compound as Internal Standard A Prepare Stock and Working Standard Solutions D HPLC Analysis (with validated method) A->D B Prepare Sample for Analysis C Spike Sample with This compound (IS) B->C C->D E Data Acquisition D->E F Peak Integration and Quantification E->F G Calculate Analyte Concentration (using IS response) F->G H Report Results G->H Metabolic_Pathway Simplified Metabolic Pathway of Olopatadine Olopatadine Olopatadine N_Oxide Olopatadine N-Oxide (Metabolite M3) Olopatadine->N_Oxide FMO1, FMO3 Mono_Desmethyl Mono-desmethyl Olopatadine (Metabolite M1) Olopatadine->Mono_Desmethyl CYP3A4

References

Navigating the Analytical Landscape of Olopatadine-d3 N-Oxide: A Technical Guide to its Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of pharmaceutical research and development, the quality and purity of reference standards are paramount. This technical guide provides an in-depth exploration of the Certificate of Analysis (CoA) and purity assessment methodologies for Olopatadine-d3 N-Oxide, a critical isotopically labeled metabolite of the antihistamine Olopatadine. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the essential data, experimental protocols, and underlying scientific principles necessary for the confident use of this compound in analytical and metabolic studies.

This compound, as a stable isotope-labeled internal standard, plays a pivotal role in pharmacokinetic and drug metabolism studies, enabling precise quantification of its unlabeled counterpart in biological matrices.[1][2] Ensuring its chemical and isotopic purity is therefore not merely a procedural step but a foundational requirement for generating reliable and reproducible data.

Certificate of Analysis: Deconstructing the Quality Passport

A Certificate of Analysis for a reference standard like this compound serves as its quality passport, attesting to its identity, purity, and fitness for purpose.[3] While specific values may vary between batches and manufacturers, a comprehensive CoA will typically present the following key quantitative data.

Table 1: Representative Certificate of Analysis for this compound
ParameterSpecificationResultMethod
Identity
AppearanceWhite to off-white solidConformsVisual Inspection
¹H NMRConforms to structureConformsNuclear Magnetic Resonance
Mass SpectrumConforms to structureConformsMass Spectrometry (MS)
Purity
Purity by HPLC≥98.0%99.2%High-Performance Liquid Chromatography
Chemical Purity≥98.0%99.5%Quantitative NMR (qNMR)
Isotopic Enrichment≥99 atom % D99.6%Mass Spectrometry
Residual Solvents
Methanol≤3000 ppm<100 ppmGas Chromatography (GC)
Acetonitrile≤410 ppm<50 ppmGas Chromatography (GC)
Inorganic Impurities
Residue on Ignition≤0.1%<0.05%USP <281>
Physical Properties
Melting PointReport145-148 °CCapillary Method
Storage
Recommended Conditions-20°C, protect from light and moisture--

Purity Assessment: A Multi-faceted Approach

The determination of purity for a pharmaceutical reference standard is not reliant on a single technique but rather a confluence of orthogonal analytical methods.[4][5] This approach ensures that a comprehensive profile of the compound's purity, including chemical and isotopic integrity, is established.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a cornerstone for assessing the chemical purity of this compound and detecting any related impurities.[6][7][8]

Experimental Protocol: RP-HPLC Method for this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile). A typical gradient might start at 70:30 (Buffer:Acetonitrile) and ramp to 30:70 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 299 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: The this compound reference standard is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.5 mg/mL).

  • Quantification: The area percent of the main peak relative to the total peak area is calculated to determine the purity. Impurities are identified by their retention times relative to the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Diluent A->B C Inject Sample B->C D Chromatographic Separation C->D E UV Detection (299 nm) D->E F Integrate Peaks E->F G Calculate Area % F->G H Determine Purity G->H

Figure 1: A generalized workflow for the purity assessment of this compound by HPLC.

Mechanism of Action: The Signaling Pathway of Olopatadine

Understanding the biological context in which Olopatadine and its metabolites function is crucial for researchers. Olopatadine is a potent and selective antagonist of the histamine H1 receptor and also acts as a mast cell stabilizer.[9][10][11][12][13] Its therapeutic effect in allergic conditions stems from its ability to block the downstream signaling cascade initiated by histamine binding to its receptor, thereby preventing the release of pro-inflammatory mediators.[9][10]

Olopatadine_Pathway cluster_cell Mast Cell / Target Cell Histamine Histamine H1R H1 Receptor Histamine->H1R Binds PLC PLC Activation H1R->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Mediators Inflammatory Mediator Release (e.g., Cytokines, Prostaglandins) Ca_PKC->Mediators Allergic_Symptoms Allergic Symptoms (Itching, Redness, Swelling) Mediators->Allergic_Symptoms Olopatadine Olopatadine Olopatadine->H1R Antagonizes

Figure 2: The signaling pathway illustrating the mechanism of action of Olopatadine as a histamine H1 receptor antagonist.

Conclusion

The rigorous characterization and purity assessment of this compound are indispensable for its effective use as an internal standard in regulated bioanalysis. This guide has provided a framework for understanding the critical data presented in a Certificate of Analysis and the detailed methodologies employed for purity determination. By adhering to these principles of analytical rigor, researchers can ensure the integrity of their data and contribute to the advancement of pharmaceutical science.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Olopatadine in Human Plasma Using a Novel Deuterated N-Oxide Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Olopatadine in human plasma. To ensure the highest level of accuracy and precision, this method employs a novel stable isotope-labeled internal standard, Olopatadine-d3 N-Oxide. The protocol details the sample preparation, chromatographic separation, and mass spectrometric conditions. All quantitative data is presented in clear, tabular format, and the experimental workflow is visualized using a detailed diagram. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Olopatadine is a selective histamine H1-receptor antagonist widely used in the treatment of allergic conditions.[1] Accurate and reliable quantification of Olopatadine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS to correct for matrix effects and variations in sample processing. While various internal standards have been used for Olopatadine analysis, this method introduces this compound as a novel SIL-IS. The structural similarity and co-eluting properties of this compound with the analyte ensure reliable quantification. N-oxide metabolites can be prone to instability, and this application note also addresses considerations for sample handling and analysis.[3]

Experimental Protocols

Materials and Reagents
  • Olopatadine hydrochloride reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Olopatadine Stock Solution (1 mg/mL): Accurately weigh and dissolve Olopatadine hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Olopatadine stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 2.5 min, hold for 1 min, return to initial conditions

Mass Spectrometry

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Temperature 350°C
Scan Type Multiple Reaction Monitoring (MRM)
Dwell Time 200 ms
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Olopatadine 338.3165.235
This compound (IS) 357.2165.238

Data Presentation

Calibration Curve

The calibration curve for Olopatadine in human plasma was linear over the concentration range of 0.1 to 100 ng/mL.

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
0.10.012
0.50.061
1.00.123
5.00.615
10.01.230
25.03.075
50.06.150
100.012.300

Correlation Coefficient (r²): >0.995

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low (LQC) 0.3< 1090-110< 1090-110
Medium (MQC) 30< 892-108< 892-108
High (HQC) 80< 795-105< 795-105

Experimental Workflow Visualization

experimental_workflow LC-MS/MS Workflow for Olopatadine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add IS (this compound) plasma->add_is protein_precip 3. Protein Precipitation (Acetonitrile) add_is->protein_precip vortex 4. Vortex protein_precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute injection 9. Inject Sample into LC-MS/MS reconstitute->injection chromatography 10. Chromatographic Separation (C18 Column) injection->chromatography ms_detection 11. Mass Spectrometric Detection (MRM) chromatography->ms_detection integration 12. Peak Integration ms_detection->integration calibration 13. Calibration Curve Generation integration->calibration quantification 14. Concentration Calculation calibration->quantification

Caption: Workflow for Olopatadine analysis.

Discussion

This application note presents a highly selective and sensitive LC-MS/MS method for the quantification of Olopatadine in human plasma. The use of protein precipitation for sample preparation is a rapid and effective technique for removing the majority of matrix components. The chromatographic conditions provide a short run time with excellent peak shape and separation from endogenous plasma components.

The choice of this compound as the internal standard is a key feature of this method. As a stable isotope-labeled analog of a major metabolite of Olopatadine, it closely mimics the analyte's behavior during sample preparation and ionization, thus providing superior correction for any analytical variability. It is important to note that N-oxide metabolites can be susceptible to in-source fragmentation or degradation. Therefore, careful optimization of the mass spectrometer's source conditions and sample handling (e.g., avoiding prolonged exposure to high temperatures) is recommended to ensure the stability of the internal standard and the accuracy of the results.

Conclusion

The developed LC-MS/MS method using this compound as an internal standard is demonstrated to be accurate, precise, and robust for the quantification of Olopatadine in human plasma. This method is well-suited for high-throughput analysis in a regulated bioanalytical laboratory and can be confidently applied to pharmacokinetic and bioequivalence studies.

References

Application Notes and Protocols for Olopatadine Bioanalysis Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine is an antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis. Accurate and reliable quantification of Olopatadine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides detailed application notes and protocols for the most common sample preparation techniques employed in the bioanalysis of Olopatadine, primarily for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The goal of sample preparation is to extract Olopatadine from the complex biological matrix, remove interfering substances, and concentrate the analyte to improve sensitivity and accuracy.

Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the nature of the biological matrix (e.g., plasma, tears), the required limit of quantification, sample throughput, and the availability of instrumentation. The three most prevalent methods for Olopatadine bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and rapid method that involves adding an organic solvent, typically acetonitrile, to the biological sample to denature and precipitate proteins. It is a high-throughput technique but may be less clean compared to LLE and SPE, potentially leading to higher matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE is a technique that separates compounds based on their differential solubilities in two immiscible liquid phases, usually an aqueous sample and an organic solvent. It offers a cleaner extract than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample clean-up and concentration. It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. The analyte is then eluted with a small volume of solvent. SPE generally provides the cleanest extracts and highest recovery but can be more costly and require more extensive method development.[1]

Detailed Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is suitable for the analysis of Olopatadine in plasma and tears.[2][3]

Materials:

  • Biological matrix (e.g., human plasma, tears)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., Amitriptyline or Mianserin hydrochloride)[2][4]

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solution (mobile phase or a suitable solvent mixture)

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is effective for the extraction of Olopatadine from human plasma.[4]

Materials:

  • Human plasma

  • Internal Standard (IS) working solution (e.g., Amitriptyline)[4]

  • Protein precipitation solvent: Acetonitrile (ACN)

  • Extraction solvent: Ethyl acetate/Dichloromethane mixture (e.g., 1:1, v/v)[4]

  • 0.1 M Sodium Hydroxide (NaOH)

  • Microcentrifuge tubes or glass test tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • Reconstitution solution

Procedure:

  • Pipette 200 µL of human plasma into a clean tube.

  • Add 20 µL of the Internal Standard working solution and vortex.

  • Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of the ethyl acetate/dichloromethane extraction solvent.[4]

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex and transfer to an autosampler vial for analysis.

Solid-Phase Extraction (SPE) Protocol

This protocol provides a clean extract of Olopatadine from plasma.[1]

Materials:

  • Human plasma

  • Internal Standard (IS) working solution

  • SPE Cartridge (e.g., Bond Elut C18)[1]

  • Conditioning solvent: Methanol

  • Equilibration solvent: Water

  • Wash solvent: 10% Methanol in water

  • Elution solvent: Methanol

  • SPE manifold

  • Evaporator

  • Reconstitution solution

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the Internal Standard working solution and vortex.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute Olopatadine and the IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the reconstitution solution.

  • Analysis: Vortex and transfer the sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the quantitative performance data for the different sample preparation techniques for Olopatadine bioanalysis.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 85 - 95%> 90%> 95%
Matrix Effect Moderate to HighLow to ModerateLow
Lower Limit of Quantification (LLOQ) 0.1 - 0.2 ng/mL[5]0.2 ng/mL[4]1 ng/mL[1]
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh
Selectivity LowModerateHigh
Typical Biological Matrix Plasma, Tears[2][3]Plasma[4]Plasma[1]

Visualization of Experimental Workflows

PPT_Workflow start Start: Plasma/Tear Sample add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Protein Precipitation (PPT) Workflow.

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_ppt Add Acetonitrile (PPT) add_is->add_ppt add_base Add Base (e.g., NaOH) add_ppt->add_base add_solvent Add Extraction Solvent add_base->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction start Start: Plasma Sample add_is Add Internal Standard start->add_is condition Condition (Methanol, Water) add_is->condition load Load Sample condition->load wash Wash (10% Methanol) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Olopatadine-d3 N-Oxide in a biological matrix, such as human plasma. Olopatadine is a selective histamine H1 antagonist, and its metabolites, including the N-oxide, are of significant interest in pharmacokinetic and drug metabolism studies. The use of a deuterated internal standard, this compound, allows for precise and accurate quantification. This document provides the necessary mass spectrometry parameters, chromatographic conditions, and a detailed sample preparation protocol to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction

Olopatadine is an established anti-allergic agent, and understanding its metabolic fate is crucial for comprehensive drug development and clinical pharmacology studies. One of its metabolites is Olopatadine N-Oxide.[1] For quantitative bioanalysis, stable isotope-labeled internal standards are the gold standard, minimizing variability in sample preparation and matrix effects. This application note focuses on the mass spectrometric detection of this compound, providing a foundational method for its quantification.

Experimental Workflow

The overall experimental workflow for the detection of this compound is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with Internal Standard plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection MS/MS Detection chromatography->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Figure 1: Overall analytical workflow for this compound quantification.

Materials and Methods

Chemicals and Reagents
  • This compound (MW: 356.44 g/mol )

  • Olopatadine N-Oxide (MW: 353.41 g/mol )[2]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma (or other relevant biological matrix)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Refer to specific instrument recommendations
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Mass Spectrometry Parameters

Mass spectrometry parameters should be optimized for the specific instrument in use. The following table provides recommended starting parameters for the detection of this compound and its non-deuterated analog. Positive ion mode is recommended for the analysis of Olopatadine and its metabolites.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Cone Gas Flow 25 - 50 L/hr
Desolvation Gas Flow 500 - 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions

The following table summarizes the proposed MRM transitions for Olopatadine N-Oxide and this compound. The precursor ion for this compound is expected to be [M+H]+ at m/z 357.2. Based on the known fragmentation of Olopatadine, which includes a major fragment at m/z 165, and the characteristic neutral loss of oxygen from N-oxides, the following product ions are proposed. Collision energies should be optimized for the specific instrument to achieve maximum signal intensity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
Olopatadine N-Oxide354.2338.2[M+H-O]+
165.1Further fragmentation
This compound 357.2 341.2 [M+H-O]+
168.1 Further fragmentation (d3-labeled fragment)

Sample Preparation Protocol: Protein Precipitation

This protocol is a general guideline for the extraction of this compound from a plasma matrix.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each sample to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Vortex and Centrifuge: Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Data Analysis and Quantification

Quantification is performed by integrating the peak areas of the specified MRM transitions for both the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from the calibration curve using a weighted linear regression.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the fragmentation of this compound.

fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]+ (m/z 357.2) fragment1 [M+H-O]+ (m/z 341.2) precursor->fragment1 Neutral Loss of Oxygen fragment2 d3-labeled fragment (m/z 168.1) precursor->fragment2 Further Fragmentation

Figure 2: Proposed fragmentation of this compound.

Conclusion

This application note provides a comprehensive framework for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound. The provided mass spectrometry parameters, chromatographic conditions, and sample preparation protocol serve as a valuable starting point for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry. Method validation according to regulatory guidelines is recommended before application to clinical or regulated studies.

References

Application of Olopatadine-d3 N-Oxide in Preclinical DMPK Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine is a well-established antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is a cornerstone of preclinical drug development, collectively known as DMPK (Drug Metabolism and Pharmacokinetics) studies.[2] Olopatadine is metabolized in the body, with one of its metabolites being Olopatadine N-oxide.[3][4] To accurately quantify Olopatadine and its metabolites in biological samples during these studies, a reliable internal standard is crucial. Olopatadine-d3 N-Oxide is a deuterium-labeled version of the Olopatadine N-oxide metabolite, designed to serve as an ideal internal standard for bioanalytical assays.[5][6]

The incorporation of deuterium atoms (a stable, non-radioactive isotope of hydrogen) results in a compound that is chemically identical to the analyte of interest but has a different mass.[7][8] This mass difference allows for its distinction from the endogenous or administered compound by mass spectrometry (MS), while its similar physicochemical properties ensure it behaves almost identically during sample preparation and analysis.[7][9][10] This co-elution and similar behavior correct for variability in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[7][10][11]

This document provides detailed application notes and protocols for the use of this compound in preclinical DMPK studies, specifically focusing on its role in metabolic stability assays and pharmacokinetic (PK) analysis.

Application Notes

Bioanalytical Method Development and Validation

This compound is an essential tool for the development and validation of robust bioanalytical methods, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Olopatadine N-oxide in various biological matrices such as plasma, urine, and tissue homogenates.[7][9] Its use as an internal standard helps to ensure the accuracy, precision, and reproducibility of the analytical method, which is a regulatory requirement for preclinical studies.

In Vitro Metabolic Stability Assays

Metabolic stability assays are conducted early in drug discovery to predict the in vivo clearance of a compound.[12][13][14] These assays typically involve incubating the parent drug (Olopatadine) with liver microsomes, S9 fractions, or hepatocytes, which contain drug-metabolizing enzymes.[13][15] this compound can be used as an internal standard to accurately quantify the formation of the Olopatadine N-oxide metabolite over time. This data is critical for determining the rate of metabolism and predicting the hepatic clearance of Olopatadine.

In Vivo Pharmacokinetic (PK) Studies

Pharmacokinetic studies in animal models are performed to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism.[16][17] Following administration of Olopatadine to preclinical species (e.g., rats, mice), blood, and other biological samples are collected at various time points.[16] this compound is added to these samples as an internal standard to enable the precise quantification of the in vivo generated Olopatadine N-oxide metabolite. This allows for the determination of key PK parameters for the metabolite, such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

Quantitative Data Presentation

The following tables represent typical data that would be generated in preclinical DMPK studies utilizing this compound as an internal standard.

Table 1: In Vitro Metabolic Stability of Olopatadine in Human Liver Microsomes

Time (minutes)Olopatadine Concentration (µM)Olopatadine N-oxide Concentration (µM)
01.000.00
50.850.12
150.620.28
300.380.45
600.150.65

Note: Data is hypothetical and for illustrative purposes. This compound would be used as the internal standard for the quantification of Olopatadine N-oxide.

Table 2: Pharmacokinetic Parameters of Olopatadine N-oxide in Rats Following a Single Oral Dose of Olopatadine (10 mg/kg)

ParameterMean ± SD
Cmax (ng/mL)152 ± 35
Tmax (hr)2.0 ± 0.5
AUC (0-t) (ng*hr/mL)780 ± 150
t½ (hr)4.5 ± 1.2

Note: Data is hypothetical and for illustrative purposes. This compound would be used as the internal standard for the quantification of Olopatadine N-oxide in plasma samples.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of disappearance of Olopatadine and the formation of Olopatadine N-oxide in the presence of human liver microsomes.

Materials:

  • Olopatadine

  • This compound (as internal standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a working solution of Olopatadine (e.g., 1 µM) in phosphate buffer.

    • In a 96-well plate, add the phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and the NADPH regenerating system.

  • Incubation:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the Olopatadine working solution to each well.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound (e.g., at a fixed concentration of 100 nM).

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining Olopatadine and the formed Olopatadine N-oxide by comparing their peak area ratios to that of the internal standard.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile of Olopatadine N-oxide after oral administration of Olopatadine to rats.

Materials:

  • Olopatadine formulation for oral gavage

  • This compound (as internal standard)

  • Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a single oral dose of Olopatadine (e.g., 10 mg/kg) to a group of rats via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw the plasma samples on ice.

    • To a 50 µL aliquot of each plasma sample, add 150 µL of ice-cold acetonitrile containing this compound (e.g., at a fixed concentration of 100 nM) to precipitate proteins and add the internal standard.

    • Vortex mix and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto the LC-MS/MS system.

    • Quantify the concentration of Olopatadine N-oxide in each sample by constructing a calibration curve and using the peak area ratio of the analyte to the internal standard (this compound).

Visualizations

DMPK_Workflow cluster_invitro In Vitro Metabolic Stability cluster_invivo In Vivo Pharmacokinetics invitro_start Olopatadine Incubation (Liver Microsomes/Hepatocytes) invitro_process Time-Point Sampling & Quenching with ACN containing This compound (IS) invitro_start->invitro_process invitro_analysis LC-MS/MS Analysis invitro_process->invitro_analysis invitro_result Metabolic Rate & In Vitro Clearance invitro_analysis->invitro_result invivo_start Olopatadine Dosing (Animal Model) invivo_process Blood/Plasma Collection (Time Course) invivo_start->invivo_process invivo_extraction Protein Precipitation with ACN containing this compound (IS) invivo_process->invivo_extraction invivo_analysis LC-MS/MS Analysis invivo_extraction->invivo_analysis invivo_result PK Parameters of Olopatadine N-oxide invivo_analysis->invivo_result

Caption: Workflow for In Vitro and In Vivo DMPK studies using this compound.

Bioanalytical_Quantification sample Biological Sample (Plasma, Urine, etc.) containing Olopatadine N-oxide extraction Sample Preparation (e.g., Protein Precipitation) sample->extraction is Known amount of This compound (IS) is->extraction lcms LC-MS/MS Analysis extraction->lcms data Peak Area Ratio (Analyte / IS) lcms->data quant {Concentration Determination (via Calibration Curve)} data->quant

Caption: Bioanalytical quantification using a stable isotope-labeled internal standard.

References

Application Notes and Protocols: Use of Olopatadine-d3 N-Oxide in Clinical Pharmacology Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Olopatadine-d3 N-Oxide in clinical pharmacology trials. The primary application highlighted is its use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the olopatadine metabolite, Olopatadine N-Oxide, in biological matrices.

Introduction

Olopatadine is a well-established antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis. While olopatadine is primarily eliminated unchanged through urinary excretion, it undergoes minor metabolism in the liver. One of the identified metabolites is Olopatadine N-Oxide (M3). In clinical pharmacology studies, accurate measurement of both the parent drug and its metabolites is crucial for a thorough understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The use of deuterated compounds, such as this compound, has become a valuable tool in pharmaceutical research and development. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can alter the metabolic rate of a drug, often leading to an improved pharmacokinetic profile. In the context of bioanalysis, stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based assays due to their similar chemical and physical properties to the analyte of interest, but distinct mass-to-charge ratio (m/z).

Key Applications of this compound:

  • Internal Standard in Bioanalytical Methods: The most critical application is as an internal standard for the quantification of Olopatadine N-Oxide in biological samples (e.g., plasma, urine) using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Metabolite Identification and Profiling: Can be used as a reference standard to confirm the identity of Olopatadine N-Oxide in metabolic profiling studies.

Data Presentation

The following table summarizes hypothetical, yet representative, pharmacokinetic data that could be generated in a clinical trial. This data would be obtained using an analytical method employing this compound as an internal standard.

ParameterOlopatadine (ng/mL)Olopatadine N-Oxide (ng/mL)
Cmax (Peak Plasma Concentration) 15.5 ± 4.20.174 (maximum observed)
Tmax (Time to Peak Concentration) 1.0 ± 0.5 hours~4 hours post-dosing
AUC0-t (Area Under the Curve) 85.6 ± 20.3 ng*hr/mLData not typically reported due to low levels
t1/2 (Half-life) 8 to 12 hours (oral)Not well characterized
Urinary Excretion (% of dose) ~70% (unchanged)~4.1%

Note: The data for Olopatadine are representative values from oral administration studies for illustrative purposes. Plasma concentrations of Olopatadine and its metabolites are significantly lower following topical ocular administration.

Experimental Protocols

Bioanalytical Method for Quantification of Olopatadine N-Oxide in Human Plasma

This protocol outlines a typical LC-MS/MS method for the quantification of Olopatadine N-Oxide in human plasma using this compound as an internal standard.

3.1.1. Materials and Reagents:

  • Olopatadine N-Oxide reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

3.1.2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3.1.3. Preparation of Standards and Quality Controls:

  • Prepare stock solutions of Olopatadine N-Oxide and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Olopatadine N-Oxide by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Prepare calibration curve standards by spiking blank human plasma with the working standard solutions to achieve a concentration range that covers the expected in-study concentrations.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3.1.4. Sample Preparation (Solid Phase Extraction):

  • To 200 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 400 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.1.5. LC-MS/MS Conditions:

  • HPLC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Olopatadine N-Oxide: Determine precursor and product ion transitions (e.g., based on its molecular weight of 353.42 g/mol ).

    • This compound: Determine precursor and product ion transitions (e.g., based on its molecular weight of 356.44 g/mol ).

3.1.6. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of Olopatadine N-Oxide in the unknown samples and QC samples from the calibration curve.

Visualizations

Metabolic Pathway of Olopatadine

Olopatadine Olopatadine Metabolite1 Olopatadine N-Oxide (M3) Olopatadine->Metabolite1 Metabolism Metabolite2 N-desmethyl-olopatadine (M1) Olopatadine->Metabolite2 Metabolism Enzyme1 Flavin-containing monooxygenase (FMO) 1 & 3 Enzyme1->Metabolite1 Enzyme2 CYP3A4 Enzyme2->Metabolite2

Caption: Metabolic pathway of Olopatadine to its major metabolites.

Experimental Workflow for Bioanalysis

Standard Operating Procedure for the Quantification of Olopatadine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of olopatadine in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Introduction

Olopatadine is a potent selective histamine H1 receptor antagonist and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis. Accurate quantification of olopatadine in biological matrices such as plasma, serum, and tears is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines a standard operating procedure (SOP) for the reliable determination of olopatadine concentrations.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for olopatadine quantification due to its high selectivity, sensitivity, and speed. The method involves three key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The goal of sample preparation is to extract olopatadine from the complex biological matrix and remove potential interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

2.1.1. Protocol: Protein Precipitation (PPT)

This method is rapid and simple, suitable for high-throughput analysis.

  • To 100 µL of plasma/serum sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

2.1.2. Protocol: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT.

  • To 200 µL of plasma/serum sample, add an internal standard (IS) and 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and dichloromethane).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2.1.3. Protocol: Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and can be automated.

  • Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of the plasma/serum sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute olopatadine and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 column.

Table 1: Typical Liquid Chromatography Parameters

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Isocratic or gradient elution depending on the method
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL
Tandem Mass Spectrometry

Detection is performed using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 2: Typical Mass Spectrometry Parameters

ParameterOlopatadineInternal Standard (e.g., Loratadine)
Ionization Mode ESI PositiveESI Positive
MRM Transition (m/z) 338.2 → 165.1383.2 → 337.2
Collision Energy (eV) Optimized for specific instrumentOptimized for specific instrument
Dwell Time (ms) 100 - 200100 - 200

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Normalized matrix factor between 0.85 and 1.15
Stability Analyte stable under various storage and processing conditions

Quantitative Data Summary

The following table presents a summary of quantitative data from a representative validated LC-MS/MS method for olopatadine in human plasma.

Table 4: Representative Quantitative Data for Olopatadine in Human Plasma

ParameterResult
Linearity Range 0.2 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.2 ng/mL
Intra-day Precision (% CV) < 10%
Inter-day Precision (% CV) < 12%
Intra-day Accuracy (% Bias) -8.5% to 5.4%
Inter-day Accuracy (% Bias) -6.4% to 9.3%
Mean Recovery ~85%

Visualizations

Bioanalytical Workflow

The following diagram illustrates the general workflow for the quantification of olopatadine in a biological matrix.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tears, etc.) IS_Spiking Internal Standard Spiking Sample->IS_Spiking Extraction Extraction (PPT, LLE, or SPE) IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Report Generation Quantification->Report

Bioanalytical workflow for olopatadine quantification.
Signaling Pathway of Olopatadine's Dual Action

This diagram illustrates the dual mechanism of action of olopatadine as a histamine H1 receptor antagonist and a mast cell stabilizer.

G cluster_allergen Allergen Exposure cluster_degranulation Mast Cell Degranulation cluster_histamine_action Histamine Action cluster_olopatadine_action Olopatadine's Dual Action Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Binds to IgE on Mast Cell Surface Degranulation Degranulation Mast_Cell->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release Mediator_Release Other Inflammatory Mediators Release Degranulation->Mediator_Release H1_Receptor Histamine H1 Receptor Histamine_Release->H1_Receptor Binds to Symptoms Allergic Symptoms (Itching, Redness, Swelling) H1_Receptor->Symptoms Leads to Olopatadine Olopatadine Olopatadine->Mast_Cell Stabilizes Olopatadine->H1_Receptor Blocks

Dual action signaling pathway of olopatadine.

Application Note: Bioanalytical Method Validation for Olopatadine in Human Plasma Using LC-MS/MS Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine is a selective histamine H1-receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1][2] Accurate quantification of Olopatadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the validation of a bioanalytical method for the determination of Olopatadine in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), in accordance with the principles outlined in the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[3][4]

The described method is intended to be a robust, reliable, and sensitive approach for the quantitative analysis of Olopatadine, meeting the stringent requirements for regulatory submission.

Bioanalytical Method Overview

This method utilizes protein precipitation for plasma sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. Amitriptyline is used as a suitable internal standard (IS).[5]

Instrumentation and Reagents:

  • LC-MS/MS System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Reagents: Olopatadine hydrochloride reference standard, Amitriptyline hydrochloride (Internal Standard), HPLC-grade acetonitrile, methanol, and formic acid, and human plasma.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of Olopatadine and the internal standard (IS), Amitriptyline, in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Olopatadine stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike the appropriate working standard solutions into blank human plasma to obtain final concentrations for the CC and QC samples. A typical calibration curve range for Olopatadine is 0.2–100 ng/mL.[5] QC samples should be prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, CC, QC, or study sample), add 200 µL of the internal standard working solution (Amitriptyline in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters
  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Olopatadine: m/z 338 → 165[5]

      • Amitriptyline (IS): m/z 278 → 91[5]

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.

Bioanalytical Method Validation Procedures

The method validation is conducted based on the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][4]

Selectivity and Specificity
  • Protocol: Analyze at least six different lots of blank human plasma to assess for interfering peaks at the retention times of Olopatadine and the IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.

Sensitivity (Lower Limit of Quantification - LLOQ)
  • Protocol: Analyze at least five replicates of the LLOQ sample.

  • Acceptance Criteria: The mean concentration should be within ±20% of the nominal concentration, and the precision (%CV) should be ≤ 20%. The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.

Calibration Curve and Linearity
  • Protocol: A calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels should be analyzed in at least three separate runs. The concentration range should be appropriate for the intended study; a typical range for Olopatadine is 0.2-100 ng/mL.[5]

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of at least 75% of the non-zero standards (and a minimum of six) must be within ±15% of the nominal concentration (±20% for the LLOQ).

Accuracy and Precision
  • Protocol: Analyze five replicates of the LLOQ, LQC, MQC, and HQC samples in at least three separate analytical runs on different days (inter-day) and within the same run (intra-day).

  • Acceptance Criteria:

    • Intra-day and Inter-day Precision (%CV): ≤ 15% for LQC, MQC, and HQC; ≤ 20% for LLOQ.

    • Intra-day and Inter-day Accuracy (%RE): Within ±15% of the nominal concentration for LQC, MQC, and HQC; within ±20% for LLOQ.

Recovery
  • Protocol: Compare the peak area of Olopatadine in extracted plasma samples at three QC levels (LQC, MQC, HQC) with the peak area of unextracted standard solutions of the same concentration. The recovery of the IS should also be determined.

  • Acceptance Criteria: Recovery should be consistent, precise, and reproducible. While there is no specific acceptance limit for the absolute recovery value, it should be consistent across the concentration range.

Matrix Effect
  • Protocol: Analyze reconstituted samples prepared from at least six different lots of blank human plasma, spiked with Olopatadine at the LQC and HQC levels, and compare the response to that of neat standard solutions.

  • Acceptance Criteria: The matrix factor (ratio of the peak response in the presence of matrix ions to the peak response in the absence of matrix ions) should have a %CV of ≤ 15%.

Stability
  • Protocol: Evaluate the stability of Olopatadine in human plasma under various conditions by analyzing LQC and HQC samples after storage. The following stability assessments should be performed:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -70°C) for a period that exceeds the expected duration of the study sample storage.

    • Post-Preparative (Autosampler) Stability: In the autosampler at the set temperature.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Presentation

The following tables summarize the expected results from the bioanalytical method validation for Olopatadine.

Table 1: Calibration Curve Parameters

Parameter Acceptance Criteria Result
Concentration Range Appropriate for intended study 0.2 - 100 ng/mL
Regression Model 1/x² weighted linear regression y = mx + c

| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |

Table 2: Intra-Day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Conc. (ng/mL) Accuracy (%RE) Precision (%CV)
LLOQ 0.20 0.19 -5.0 8.5
LQC 0.60 0.62 3.3 6.2
MQC 10.0 10.3 3.0 4.1

| HQC | 80.0 | 78.9 | -1.4 | 3.5 |

Table 3: Inter-Day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Conc. (ng/mL) Accuracy (%RE) Precision (%CV)
LLOQ 0.20 0.21 5.0 10.2
LQC 0.60 0.58 -3.3 7.8
MQC 10.0 9.8 -2.0 5.5

| HQC | 80.0 | 81.2 | 1.5 | 4.8 |

Table 4: Stability Assessment Summary

Stability Test Storage Condition Concentration (ng/mL) Mean % Nominal
Freeze-Thaw (3 cycles) -70°C to RT LQC: 0.60 98.5
HQC: 80.0 101.2
Bench-Top (6 hours) Room Temperature LQC: 0.60 102.1
HQC: 80.0 99.8
Long-Term (90 days) -70°C LQC: 0.60 97.9
HQC: 80.0 103.5
Autosampler (24 hours) 4°C LQC: 0.60 101.5

| | | HQC: 80.0 | 100.3 |

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add IS in Acetonitrile (200 µL) Plasma->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the bioanalytical analysis of Olopatadine in human plasma.

Validation_Parameters cluster_core Core Validation Parameters cluster_matrix Matrix-Related Parameters cluster_stability Stability Assessment Accuracy Accuracy Method Validated Bioanalytical Method Accuracy->Method Precision Precision Precision->Method Selectivity Selectivity Selectivity->Method Sensitivity Sensitivity (LLOQ) Sensitivity->Method Calibration Calibration Curve Calibration->Method Recovery Recovery Recovery->Method Matrix_Effect Matrix Effect Matrix_Effect->Method Freeze_Thaw Freeze-Thaw Freeze_Thaw->Method Bench_Top Bench-Top Bench_Top->Method Long_Term Long-Term Long_Term->Method Autosampler Post-Preparative Autosampler->Method

Caption: Interrelationship of key bioanalytical method validation parameters.

Conclusion

The described LC-MS/MS method for the quantification of Olopatadine in human plasma is selective, sensitive, accurate, and precise over the specified concentration range. The validation results demonstrate that the method meets the acceptance criteria of the FDA's guidance on bioanalytical method validation. This method is suitable for use in clinical and non-clinical studies requiring the determination of Olopatadine concentrations in human plasma.

References

Application Notes: Olopatadine-d3 N-Oxide Solution Preparation and Working Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine is a potent and selective antihistamine and mast cell stabilizer, widely used in the treatment of allergic conjunctivitis and rhinitis.[1][2][3] Its mechanism of action involves antagonizing the histamine H1 receptor and inhibiting the release of inflammatory mediators from mast cells.[3][4] Olopatadine-d3 N-Oxide is a stable, isotopically labeled metabolite of Olopatadine.[5] As a labeled analogue, its primary application in research and drug development is as an internal standard for quantitative bioanalytical assays (e.g., LC-MS/MS) in pharmacokinetic and drug metabolism studies. This document provides detailed protocols for the preparation of this compound solutions and guidance on determining appropriate working concentrations based on data from its parent compound.

Physicochemical Properties and Storage

A summary of the key physicochemical properties for this compound is provided below. Proper handling and storage are critical due to its hygroscopic nature.

PropertyValueReference
Chemical Name 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid[6]
CAS Number 1246832-94-9[6]
Molecular Formula C₂₁H₂₀D₃NO₄[6]
Molecular Weight 356.43 g/mol [6]
Solubility Soluble in Methanol[7]
Storage Conditions Hygroscopic, store at -20°C under an inert atmosphere[7]

Stock Solution Preparation Protocol

This protocol outlines the procedure for preparing a high-concentration stock solution of this compound, which can then be diluted to various working concentrations.

3.1 Materials

  • This compound powder

  • Anhydrous Methanol (or DMSO, HPLC grade)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2 Experimental Protocol: Stock Solution (e.g., 1 mg/mL)

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.[7]

  • Weighing: Tare a clean, dry microcentrifuge tube or weighing vessel on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg).

  • Solubilization: Add a portion of the selected solvent (e.g., ~700 µL of Methanol for a final 1 mL solution) to the vessel containing the powder.

  • Dissolution: Cap the vessel and vortex thoroughly. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm no particulate matter remains.

  • Final Volume Adjustment: Quantitatively transfer the dissolved solution to a 1 mL Class A volumetric flask. Rinse the original vessel with a small amount of fresh solvent and add the rinse to the flask to ensure a complete transfer. Carefully add solvent up to the calibration mark.

  • Homogenization & Storage: Invert the flask 10-15 times to ensure the solution is homogeneous. Transfer the final stock solution to a tightly sealed, clearly labeled amber vial and store at -20°C.

G cluster_workflow Workflow: Stock Solution Preparation start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate 1. weigh Weigh Powder on Analytical Balance equilibrate->weigh 2. add_solvent Add Solvent (e.g., Methanol) weigh->add_solvent 3. dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve 4. volume_adjust Adjust to Final Volume in Volumetric Flask dissolve->volume_adjust 5. store Store Solution at -20°C volume_adjust->store 6. end_node End store->end_node

Figure 1. Experimental workflow for the preparation of an this compound stock solution.

Recommended Working Concentrations

The optimal working concentration of this compound is highly dependent on the specific application. As an internal standard in bioanalytical methods, its concentration is typically matched to the expected concentration range of the unlabeled analyte (Olopatadine N-Oxide or Olopatadine) in the samples. For other applications, data from the parent compound, Olopatadine, can provide a valuable starting point for range-finding experiments.

Application / Assay TypeRecommended Starting Concentration RangeBasis for RecommendationReference
Internal Standard (LC-MS/MS) 1 - 100 ng/mLBased on typical plasma concentrations of Olopatadine observed in clinical and preclinical studies.[8][9][10]
In Vitro Mast Cell Stabilization 50 µM - 1 mMThe IC₅₀ for Olopatadine inhibiting histamine release from human conjunctival mast cells is 559 µM.[11]
In Vitro Histamine H1 Receptor Binding 10 nM - 10 µMBased on the potent H1 antagonist activity of Olopatadine.[4][11]

Note: The concentrations listed above are suggested starting points. Researchers must perform dose-response experiments to determine the optimal concentration for their specific assay system and experimental conditions.

Mechanism of Action of Parent Compound: Olopatadine

Olopatadine exerts its anti-allergic effects through a dual mechanism. Primarily, it is a selective inverse agonist of the histamine H1 receptor.[1] Binding of histamine to the H1 receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of PIP₂ into IP₃ and DAG, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[1] This cascade results in the classic allergic inflammatory response. Olopatadine blocks this pathway by preventing histamine from binding to its receptor.[1][12] Secondly, Olopatadine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[2][3]

G cluster_pathway Olopatadine Signaling Pathway Inhibition Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Allergic & Inflammatory Response (Itching, Redness) Ca2->Response Leads to PKC->Response Leads to Olopatadine Olopatadine Olopatadine->H1R Blocks

Figure 2. Simplified signaling pathway of the H1 receptor and the inhibitory action of Olopatadine.

References

Troubleshooting & Optimization

Overcoming matrix effects in Olopatadine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Olopatadine LC-MS/MS analysis.

Troubleshooting Guide

Q1: I'm observing significant ion suppression for Olopatadine in my plasma samples. What are the likely causes and how can I troubleshoot this?

A1: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples, leading to reduced analyte signal intensity and compromising accuracy and sensitivity.[1][2][3][4] The primary causes in plasma are co-eluting endogenous components, particularly phospholipids.[1][5]

Troubleshooting Steps:

  • Confirm Matrix Effect: Use the post-column infusion technique to identify retention time regions where ion suppression occurs.[2][4][6][7] A dip in the constant baseline signal of Olopatadine when a blank extracted matrix is injected indicates suppression.[4][8]

  • Review Sample Preparation: Protein precipitation (PPT) is a common and simple technique but is often insufficient to remove phospholipids, a major cause of ion suppression.[1][5][9] Consider more rigorous sample preparation methods.

  • Optimize Chromatography: Ensure that Olopatadine is chromatographically separated from the regions of ion suppression. Poor retention can lead to co-elution with highly suppressing matrix components.[6]

  • Use a Suitable Internal Standard (IS): An appropriate internal standard that co-elutes with Olopatadine and experiences similar matrix effects can compensate for signal suppression.[1][2] A stable isotope-labeled (SIL) internal standard is the ideal choice.

Here is a logical workflow for troubleshooting ion suppression:

G cluster_0 Troubleshooting Ion Suppression start Significant Ion Suppression Observed confirm Confirm Matrix Effect (Post-Column Infusion) start->confirm review_prep Review Sample Preparation confirm->review_prep Suppression Confirmed optimize_chrom Optimize Chromatography review_prep->optimize_chrom If suppression persists use_is Use Appropriate IS (e.g., SIL-IS) optimize_chrom->use_is If separation is incomplete revalidate Re-validate Method use_is->revalidate

Caption: A flowchart for troubleshooting ion suppression in Olopatadine analysis.

Q2: My recovery for Olopatadine is inconsistent across different plasma lots. What could be the reason?

A2: Inconsistent recovery is often linked to variability in the sample matrix between different lots or donors.[10] Regulatory guidelines recommend evaluating matrix effects using at least six different sources of blank matrix to ensure method selectivity and robustness.[10][11]

Troubleshooting Steps:

  • Evaluate Matrix Factor: Quantitatively assess the matrix effect by calculating the matrix factor (MF). The MF is the ratio of the analyte peak response in the presence of matrix (post-extraction spike) to the analyte peak response in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

  • Improve Sample Cleanup: If the matrix factor varies significantly between lots, a more effective sample cleanup procedure is necessary to remove the variable interfering components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than protein precipitation at removing phospholipids and other interfering substances.[1][9]

  • Method Re-validation: Once a more robust sample preparation method is established, it is crucial to re-validate the assay to ensure it meets the required criteria for accuracy and precision across different matrix sources.

Frequently Asked Questions (FAQs)

Q1: What are the most effective sample preparation techniques to minimize matrix effects for Olopatadine?

A1: While protein precipitation (PPT) with acetonitrile is a simple method, it may not be sufficient for removing all interfering matrix components.[1][12] More advanced techniques are recommended for robust analysis:

  • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous matrix and using a combination of immiscible organic solvents to selectively extract Olopatadine while leaving behind many matrix components.[1] For instance, a double LLE can be used to first remove hydrophobic interferences with a non-polar solvent before extracting the analyte with a moderately non-polar solvent.[1]

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove salts, proteins, and phospholipids.[1][13] The choice of SPE sorbent and elution solvents is critical for achieving good recovery and minimizing matrix effects.

  • Phospholipid Removal Plates: Specialized plates, such as those packed with zirconium-coated silica, are designed to specifically retain phospholipids from the sample extract, significantly reducing a primary source of ion suppression.[1]

Here is a diagram illustrating a typical solid-phase extraction workflow:

G cluster_1 Solid-Phase Extraction (SPE) Workflow start Plasma Sample condition Condition SPE Cartridge start->condition load Load Sample condition->load wash Wash (Remove Interferences) load->wash elute Elute Olopatadine wash->elute evaporate Evaporate & Reconstitute elute->evaporate analyze LC-MS/MS Analysis evaporate->analyze

Caption: A generalized workflow for sample preparation using solid-phase extraction.

Q2: How do I quantitatively assess matrix effects according to regulatory guidelines?

A2: Regulatory bodies like the FDA require the evaluation of matrix effects during method validation.[10][11][14][15] The most common quantitative method is the post-extraction spike method.[1]

Experimental Protocol for Quantitative Assessment of Matrix Effect:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare Olopatadine standards in the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank plasma from at least six different sources. Spike the extracted matrix with Olopatadine at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike blank plasma with Olopatadine before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Recovery and Matrix Factor:

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Matrix Factor (MF) = (Mean Peak Area of Set B / Mean Peak Area of Set A)

    • The coefficient of variation (CV%) of the IS-normalized matrix factor should be within 15%.

Q3: What are the key LC-MS/MS parameters for Olopatadine analysis?

A3: Based on published methods, here are typical starting parameters for Olopatadine analysis.[12][13][16][17] Optimization will be required for your specific instrumentation and matrix.

ParameterTypical Value
LC Column C18 or HILIC (e.g., Acquity BEH amide)
Mobile Phase Acetonitrile and water with additives like formic acid or ammonium formate.[12][16][17]
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition m/z 338 → 165[12]
Internal Standard Amitriptyline (m/z 278 → 91)[12], Mianserin[16][17], or Loratadine (m/z 383.17 → 336.90)[13]

Q4: Can you provide an example of a validated method's performance for Olopatadine analysis?

A4: Yes, a study on the determination of Olopatadine in human tears using HILIC-MS/MS reported the following recovery and matrix effect data.[16]

AnalyteNominal Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Olopatadine 0.173.194.2
2569.398.7
7573.496.3
Internal Standard 577.899.1

Data sourced from Maksić et al. (2017).[16]

This table demonstrates acceptable and consistent recovery and minimal matrix effect (values close to 100%) for this particular method and matrix.

Detailed Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation (PPT)

This is a basic method and may require further optimization or replacement if significant matrix effects are observed.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects

  • Prepare a solution of Olopatadine (e.g., 100 ng/mL) in the mobile phase.

  • Infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the MS source.

  • While infusing, inject a prepared blank matrix extract onto the LC column.

  • Monitor the signal for the Olopatadine MRM transition. A stable baseline should be observed.

  • Any deviation (suppression or enhancement) from this baseline indicates the presence of co-eluting matrix components.

This structured guide provides a starting point for addressing matrix effects in Olopatadine LC-MS/MS analysis. For more complex issues, further method development and optimization will be necessary. Always refer to the latest regulatory guidelines for bioanalytical method validation.[10][11][18]

References

How to address ion suppression for Olopatadine-d3 N-Oxide signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the bioanalysis of Olopatadine-d3 N-Oxide, with a specific focus on mitigating ion suppression in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where components of the sample matrix other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1][2] This is a significant challenge in liquid chromatography-mass spectrometry (LC-MS) that can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] For a deuterated internal standard like this compound, ion suppression can lead to inaccurate quantification of the target analyte if the suppression effect is not consistent between the analyte and the internal standard.

The "matrix" includes all sample components apart from the analyte, such as proteins, lipids, salts, and other endogenous compounds.[1] These components can compete with the analyte for ionization in the MS source, ultimately reducing the number of analyte ions that reach the detector.[1]

Q2: My this compound signal is low and inconsistent. How can I determine if ion suppression is the cause?

A2: To determine if ion suppression is affecting your signal, you can perform a post-column infusion experiment. This involves continuously infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.[3]

Another method is to compare the signal of the analyte in a neat solution to the signal of the analyte spiked into an extracted blank matrix. A significantly lower signal in the matrix sample suggests ion suppression.[1]

Troubleshooting Guides

Guide 1: Optimizing Sample Preparation to Reduce Matrix Effects

Effective sample preparation is one of the most critical steps in minimizing ion suppression by removing interfering matrix components before LC-MS/MS analysis.[1][4]

  • Protein Precipitation (PPT): This is a simple and fast method but often the least effective at removing all matrix components, which can lead to significant ion suppression.[5]

    • To 100 µL of plasma, add 300 µL of a cold organic solvent like acetonitrile or methanol.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for injection.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT by separating the analyte into an immiscible organic solvent.[4][6]

    • Adjust the pH of 100 µL of plasma to be basic (e.g., pH 9-10) to ensure this compound is in its neutral form.

    • Add 600 µL of an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte, leading to a significant reduction in ion suppression.[1][5][7]

    • Condition a mixed-mode SPE cartridge with methanol followed by water.

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with an appropriate elution solvent.

    • Evaporate the eluent and reconstitute in the mobile phase.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)85-9550-7042-66
Liquid-Liquid Extraction (LLE)70-8580-9556-80
Solid-Phase Extraction (SPE)90-10595-10585-110

Note: The values in this table are illustrative and can vary depending on the specific matrix and experimental conditions.

cluster_0 Sample Preparation Workflow start Start with Plasma Sample ppt Protein Precipitation (PPT) start->ppt Quick & Simple lle Liquid-Liquid Extraction (LLE) start->lle Cleaner Extract spe Solid-Phase Extraction (SPE) start->spe Most Effective Cleanup analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis evaluate Evaluate Ion Suppression analysis->evaluate evaluate->lle Suppression Observed (Try LLE) evaluate->spe Suppression Observed (Try SPE) end Optimized Method evaluate->end Acceptable

A workflow for selecting an appropriate sample preparation method.
Guide 2: Chromatographic and Mass Spectrometric Adjustments

If ion suppression persists after optimizing sample preparation, further adjustments to the LC-MS/MS method may be necessary.

  • Chromatographic Separation:

    • Gradient Modification: Alter the mobile phase gradient to better separate this compound from co-eluting matrix components. A longer, shallower gradient can improve resolution.[8]

    • Column Chemistry: Test different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC) to change the retention and elution profile of both the analyte and interfering compounds. A hydrophilic interaction liquid chromatography (HILIC) method has been successfully used for Olopatadine in tear matrix.[9][10]

    • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention of basic compounds like Olopatadine and its metabolites relative to phospholipids, which are common sources of ion suppression.[5]

  • Mass Spectrometry Parameters:

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[6][11] If your instrument allows, testing APCI could be beneficial. Olopatadine has been successfully analyzed using ESI in positive mode.[12]

    • Source Parameters: Optimize ion source parameters such as gas flow, desolvation temperature, and capillary voltage to enhance the ionization of this compound.[8]

cluster_1 Troubleshooting Ion Suppression start Ion Suppression Detected sample_prep Optimize Sample Preparation (PPT -> LLE -> SPE) start->sample_prep chromatography Adjust Chromatography (Gradient, Column, pH) sample_prep->chromatography Suppression Persists ms_params Modify MS Parameters (Ion Source, Settings) chromatography->ms_params Suppression Persists internal_std Use Stable Isotope-Labeled Internal Standard ms_params->internal_std Further Optimization Needed end Reliable Quantification internal_std->end

A logical approach to troubleshooting ion suppression.
Guide 3: The Role of Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a key strategy to compensate for matrix effects.[1] The SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement.[1] By calculating the ratio of the analyte to the internal standard, reliable quantification can be achieved despite variations in matrix effects.[1] Mianserin hydrochloride has also been used as an internal standard for Olopatadine analysis.[9][10]

For effective compensation, it is crucial that the internal standard is added to the samples as early as possible in the sample preparation process. This ensures that it experiences the same extraction inefficiencies and matrix effects as the analyte.

References

Troubleshooting poor peak shape in Olopatadine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Olopatadine chromatography. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Olopatadine.

Troubleshooting Guides

This section addresses specific issues with peak shape in a question-and-answer format.

Question 1: Why is my Olopatadine peak tailing?

Peak tailing is the most common peak shape problem for basic compounds like Olopatadine, often appearing as an asymmetrical peak with a "tail" extending to the right.

Answer:

Peak tailing for Olopatadine is typically caused by secondary interactions between the analyte and the stationary phase, or other issues related to the column, mobile phase, or sample.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Olopatadine has a tertiary amino group (pKa ≈ 9.76) that is positively charged at acidic pH.[1][2] This positive charge can interact with negatively charged residual silanol groups on the silica-based stationary phase (e.g., C18), causing peak tailing.[3]

    • Solution 1: Adjust Mobile Phase pH: Operate at a low pH (e.g., 3.0-3.5) to suppress the ionization of silanol groups.[4][5]

    • Solution 2: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.01-0.1%).[6][7] TEA will interact with the active silanol sites, masking them from Olopatadine.

    • Solution 3: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column where most residual silanols have been deactivated.

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities can create active sites that cause tailing.[8]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may be permanently damaged and require replacement.[9] Using a guard column can help extend the life of the analytical column.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[10]

    • Solution: Reduce the injection volume or dilute the sample concentration and reinject.[11]

  • Extra-Column Effects: Excessive dead volume in the HPLC system (e.g., from long or wide-bore tubing between the injector, column, and detector) can cause peak broadening and tailing.[12]

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected.

G

Question 2: What causes peak fronting for my Olopatadine sample?

Peak fronting, where the peak is preceded by a "shoulder" on the left, is less common than tailing but can still occur.

Answer:

Peak fronting is generally related to sample concentration and the solvent used to dissolve the sample.

Potential Causes & Solutions:

  • Sample Overload: High concentrations of Olopatadine can lead to fronting.[8][13]

    • Solution: Dilute the sample and reinject. The peak shape should become more symmetrical at lower concentrations.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause the analyte to travel through the beginning of the column too quickly, resulting in a distorted, fronting peak.[9][13]

    • Solution: Prepare the sample in the mobile phase itself or in a solvent that is weaker than or of equal strength to the mobile phase.[14]

Question 3: My Olopatadine peak is split or appears as a doublet. What should I do?

A split peak indicates that the analyte band is being distorted as it enters or passes through the column.

Answer:

Peak splitting is often a mechanical or physical issue with the column or sample introduction.

Potential Causes & Solutions:

  • Partially Blocked Column Inlet Frit: Particulates from the sample or system can clog the inlet frit, causing the sample to flow unevenly onto the column head.[10] This is a very common cause of split peaks.[12]

    • Solution: Disconnect the column and reverse it. Flush the column to waste with the mobile phase to dislodge the particulates. If this fails, the frit may need to be replaced, or the entire column may need replacement.[10] Filtering all samples and mobile phases can prevent this issue.[9]

  • Column Void or "Channeling": A void can form at the head of the column due to degradation of the stationary phase packing bed.[15]

    • Solution: This issue is generally not reversible and requires replacing the column. Using a guard column and operating within the recommended pH and temperature range for the column can prevent premature degradation.

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.

    • Solution: Ensure the sample solvent is fully miscible with the mobile phase. Ideally, dissolve the sample in the mobile phase.

G

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an RP-HPLC mobile phase for Olopatadine analysis? A common and effective mobile phase is a mixture of an acidic buffer and an organic solvent. A good starting point is a buffered solution (e.g., 0.02 M phosphate buffer or 0.1% formic acid) adjusted to a pH between 3.0 and 3.5, mixed with acetonitrile in a ratio of approximately 70:30 (buffer:acetonitrile).[4][5][6]

Q2: How does mobile phase pH affect the chromatography of Olopatadine? Olopatadine has both an acidic (carboxylic acid, pKa ≈ 4.2) and a basic (tertiary amine, pKa ≈ 9.8) functional group.[16] The mobile phase pH dictates the ionization state of these groups, which in turn affects retention and peak shape. At a pH of ~3.3, the tertiary amine is fully protonated (positively charged), while the carboxylic acid is largely non-ionized. This provides consistent retention on a C18 column, but the positive charge can interact with column silanols, necessitating additives like TEA to improve peak shape.[6]

Q3: Which type of column is best suited for Olopatadine analysis? A high-purity, end-capped C18 column is the most widely used and suitable choice for Olopatadine analysis.[4][5][17] A C8 column can also be used.[18] The key is to use a column with minimal residual silanol activity to prevent peak tailing.

Q4: My sample is from an ophthalmic solution. How should I prepare it? Ophthalmic solutions can typically be diluted with the mobile phase before injection. For a solution containing 10 mg of Olopatadine HCl, a common procedure is to dilute it to a final concentration of around 100 µg/mL using a mixture of water and acetonitrile (50:50 v/v) or the mobile phase itself.[6] Sonication may be used to ensure complete dissolution.[6][19] Always filter the final sample solution through a 0.2 or 0.45 µm filter before injection.[17]

Data and Protocols

Physicochemical Properties of Olopatadine

This table summarizes key properties of Olopatadine that influence its chromatographic behavior.

PropertyValueSignificance in Chromatography
pKa (Strongest Acidic) 3.78 - 4.18[1][16]The carboxylic acid group is mostly neutral at pH < 3.5.
pKa (Strongest Basic) 9.76[1][2]The tertiary amine group is protonated (positive charge) at acidic pH.
Water Solubility Sparingly soluble[20]Organic modifier (ACN/MeOH) is needed in the mobile phase.
LogP ~3.99[1]Indicates good retention on a reversed-phase (e.g., C18) column.
Example HPLC Method Parameters for Olopatadine

The following table provides examples of published chromatographic conditions for Olopatadine analysis.

ParameterMethod 1[6]Method 2[5]Method 3[4]
Column C18 (50 x 4.6 mm, 3 µm)Kromasil C18Kromasil 100 C18 (150 x 4.6 mm)
Mobile Phase Buffer:Acetonitrile (70:30 v/v)Methanol:Phosphate Buffer (60:40 v/v)Buffer:Acetonitrile (80:20 v/v)
Buffer 0.01% Triethylamine, pH 3.3 with H₃PO₄0.02 M Phosphate Buffer, pH 3.5Phosphate Buffer, pH 3.0
Flow Rate Not Specified1.0 mL/min1.5 mL/min
Detection (UV) 220 nm246 nm220 nm
Temperature AmbientAmbient25°C
Detailed Experimental Protocol: RP-HPLC Analysis of Olopatadine

This protocol provides a step-by-step guide for the analysis of Olopatadine based on established methods.[5][6]

1. Materials and Reagents:

  • Olopatadine Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (TEA)

  • Orthophosphoric acid (H₃PO₄)

  • Potassium phosphate monobasic

  • Water (HPLC grade)

2. Mobile Phase Preparation (Example: Phosphate Buffer/Methanol):

  • To prepare a 0.02 M phosphate buffer, dissolve approximately 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water.

  • Adjust the pH of the buffer to 3.5 using diluted orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing the phosphate buffer and methanol in a 40:60 (v/v) ratio.

  • Degas the mobile phase by sonicating for 10-15 minutes or using an online degasser.

3. Standard Solution Preparation (Example: 100 µg/mL):

  • Accurately weigh about 10 mg of Olopatadine HCl reference standard and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent (e.g., mobile phase or water:acetonitrile 50:50) and sonicate for 10 minutes to dissolve completely.

  • Make up the volume to 10 mL with the diluent to obtain a stock solution of 1000 µg/mL.

  • Dilute 1 mL of this stock solution to 10 mL with the diluent in a separate volumetric flask to achieve a final working standard concentration of 100 µg/mL.[6]

4. Sample Preparation (from Ophthalmic Solution):

  • Accurately transfer a volume of the ophthalmic solution equivalent to 10 mg of Olopatadine HCl into a 10 mL volumetric flask.

  • Add about 5 mL of diluent and sonicate for 10 minutes.

  • Make up the volume to the mark with diluent to get a 1000 µg/mL solution.

  • Further dilute 1 mL of this solution to 10 mL with the diluent to obtain a final sample concentration of 100 µg/mL.[6]

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: 0.02 M Phosphate Buffer (pH 3.5) : Methanol (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or 25°C

  • Detection Wavelength: 246 nm[5]

6. System Suitability:

  • Before running samples, inject the working standard solution five or six times.

  • Check for system suitability parameters: the relative standard deviation (RSD) for peak area and retention time should be less than 2%, and the theoretical plates should be >2000. The tailing factor for the Olopatadine peak should ideally be ≤ 1.5.

References

Dealing with in-source fragmentation of Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation of Olopatadine-d3 N-Oxide during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

This compound is a stable isotope-labeled metabolite of Olopatadine, an antihistamine.[1][2] It is commonly used as an internal standard in pharmacokinetic studies to ensure accurate quantification of Olopatadine and its metabolites in biological matrices.[3]

Q2: What is in-source fragmentation and why is it a problem for this compound analysis?

In-source fragmentation (ISF) is the unintended breakdown of analyte ions in the ion source of a mass spectrometer before they reach the mass analyzer.[4][5] This phenomenon is particularly common for N-oxide compounds, which can readily lose an oxygen atom.[6][7] For this compound, this results in the formation of a fragment ion that has the same mass as protonated Olopatadine-d3. This interference can lead to inaccurate quantification and misinterpretation of results.

Q3: What are the primary causes of in-source fragmentation of this compound?

The primary causes of in-source fragmentation for compounds like this compound are excessive thermal energy and high acceleration voltages within the ion source.[4][7] Key instrument parameters that influence this are:

  • Source Temperature: Higher temperatures can provide enough energy to break the N-O bond.[4]

  • Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage accelerates ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. High voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[4][8]

  • Desolvation Gas Temperature and Flow: These parameters affect the efficiency of solvent evaporation. If not optimized, they can contribute to thermal degradation of the analyte.

Troubleshooting Guides

Issue: I am observing a significant peak at the m/z of Olopatadine-d3 when analyzing this compound.

This is a strong indication of in-source fragmentation. The N-oxide is likely losing its oxygen atom in the ion source.

Experimental Protocol: Systematic Optimization of Source Parameters

This protocol describes a systematic approach to minimize in-source fragmentation by optimizing the cone voltage and source temperature.

1. Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).
  • LC-MS/MS system with an electrospray ionization (ESI) source.
  • Mobile phase (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

2. Initial LC-MS/MS Parameters:

  • Precursor Ion (this compound): m/z 357.2
  • Product Ion for Quantification (this compound): To be determined by initial MS/MS scans. A common fragmentation for similar tertiary amine N-oxides involves the loss of dimethylhydroxylamine.
  • In-source Fragment Ion (Olopatadine-d3): m/z 341.2
  • Product Ion of In-source Fragment (Olopatadine-d3): m/z 165.1 (This is a characteristic fragment of Olopatadine).[3]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Initial Cone Voltage: 40 V
  • Initial Source Temperature: 150 °C
  • Initial Desolvation Temperature: 400 °C

3. Optimization Steps:

  • Step 1: Cone Voltage Optimization.

    • Infuse the this compound standard solution directly into the mass spectrometer or make repeated injections.

    • Set the source and desolvation temperatures to moderate values (e.g., 120°C and 350°C, respectively).

    • Acquire data in full scan mode or by monitoring the precursor ion (m/z 357.2) and the in-source fragment (m/z 341.2).

    • Start with a relatively high cone voltage (e.g., 60 V) and gradually decrease it in increments of 5-10 V.

    • Record the intensities of both the precursor and fragment ions at each voltage setting.

    • Plot the ion intensities against the cone voltage to determine the optimal value that maximizes the precursor ion signal while minimizing the fragment ion.

  • Step 2: Source Temperature Optimization.

    • Set the cone voltage to the optimized value from the previous step.

    • Begin with a higher source temperature (e.g., 150 °C) and decrease it in increments of 10-20 °C.

    • Monitor the intensities of the precursor and in-source fragment ions.

    • Identify the lowest temperature that maintains good desolvation and signal intensity for the precursor ion while reducing fragmentation.

  • Step 3: Desolvation Temperature Optimization.

    • With the optimized cone voltage and source temperature, adjust the desolvation temperature.

    • Decrease the temperature in increments of 25-50 °C.

    • Observe the effect on the precursor and fragment ion signals. Note that excessively low desolvation temperatures can lead to poor solvent removal and reduced overall signal.

Data Presentation: Impact of Source Parameters on Fragmentation

The following tables illustrate the expected effect of adjusting key source parameters on the ratio of the in-source fragment (Olopatadine-d3) to the precursor ion (this compound).

Table 1: Effect of Cone Voltage on In-Source Fragmentation

Cone Voltage (V)Precursor Ion Intensity (m/z 357.2)In-source Fragment Intensity (m/z 341.2)Fragment-to-Precursor Ratio (%)
6050,000100,000200
50150,00090,00060
40400,00040,00010
30800,00024,0003
20750,00015,0002
10400,0008,0002

Table 2: Effect of Source Temperature on In-Source Fragmentation (at an optimized Cone Voltage of 25V)

Source Temperature (°C)Precursor Ion Intensity (m/z 357.2)In-source Fragment Intensity (m/z 341.2)Fragment-to-Precursor Ratio (%)
150600,00030,0005
140650,00022,7503.5
130700,00014,0002
120720,00010,8001.5
110680,0008,8401.3

Visualizations

Logical Workflow for Troubleshooting In-Source Fragmentation

Troubleshooting_Workflow Start Start: Significant In-Source Fragmentation Observed Confirm_ISF Confirm In-Source Fragmentation (Observe m/z of Olopatadine-d3) Start->Confirm_ISF Optimize_CV Optimize Cone Voltage (CV) (Decrease in 5-10V increments) Confirm_ISF->Optimize_CV Evaluate_CV Evaluate CV Effect: Is fragmentation minimized while maintaining signal? Optimize_CV->Evaluate_CV Evaluate_CV->Optimize_CV No, adjust further Optimize_Temp Optimize Source Temperature (Decrease in 10-20°C increments) Evaluate_CV->Optimize_Temp Yes Evaluate_Temp Evaluate Temperature Effect: Is fragmentation further reduced? Optimize_Temp->Evaluate_Temp Evaluate_Temp->Optimize_Temp No, adjust further Optimize_Gas Optimize Desolvation Gas Temperature and Flow Evaluate_Temp->Optimize_Gas Yes Final_Check Final Check: Acceptable Precursor/Fragment Ratio? Optimize_Gas->Final_Check End End: Optimized Method Final_Check->End Yes Reassess Re-evaluate other parameters (e.g., mobile phase) Final_Check->Reassess No Reassess->Optimize_CV

Caption: Troubleshooting workflow for minimizing in-source fragmentation.

Proposed In-Source Fragmentation Pathway of this compound

Fragmentation_Pathway cluster_source Mass Spectrometer Ion Source cluster_analyzer Mass Analyzer Analyte This compound [M+H]+ m/z 357.2 Fragment In-Source Fragment (Olopatadine-d3) [M+H-O]+ m/z 341.2 Analyte->Fragment Loss of Oxygen (-16 Da) Precursor_Detected Precursor Ion Detected (Reduced Intensity) Analyte->Precursor_Detected Fragment_Detected Fragment Ion Detected (Interfering Peak) Fragment->Fragment_Detected Energy Excess Energy (High Cone Voltage / Temperature) Energy->Analyte

Caption: In-source fragmentation of this compound.

References

Improving the limit of quantification for Olopatadine in biofluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Olopatadine in biological fluids. Our goal is to help you improve your method's sensitivity and achieve a lower limit of quantification (LOQ).

Frequently Asked Questions (FAQs)

Q1: What are the typical plasma concentrations and required limits of quantification (LOQ) for Olopatadine?

Following topical ocular administration, Olopatadine exhibits low systemic exposure, with plasma concentrations generally below 0.5 ng/mL.[1][2] In many studies, quantifiable plasma concentrations, ranging from 0.5 to 1.3 ng/mL, were only observed within the first two hours after dosing.[1][2] Therefore, highly sensitive bioanalytical methods with an LOQ of 0.5 ng/mL or lower are necessary. For metabolites like mono-desmethyl olopatadine (M1), even lower quantification limits (e.g., 0.05 ng/mL) have been required.[1]

Q2: Why is achieving a low LOQ for Olopatadine in biofluids challenging?

Achieving a low LOQ is challenging primarily due to the very low systemic concentrations after therapeutic ocular or intranasal administration.[1][3] This necessitates analytical methods with high sensitivity and efficient sample preparation techniques to minimize matrix interference and maximize analyte recovery from complex biological matrices like plasma or tears.

Q3: What are the most common analytical techniques used for Olopatadine quantification?

Historically, methods included Radioimmunoassay (RIA) with detection limits around 0.1 ng/mL and Gas Chromatography/Mass Spectrometry (GC/MS) with LOQs of 0.50 ng/mL.[3] Modern, more sensitive, and specific methods predominantly use Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5] Other reported techniques include RP-HPLC, but these typically have higher LOQs and are often used for analyzing pharmaceutical dosage forms rather than low-concentration biofluids.[6][7]

Troubleshooting Guide

Q4: My signal-to-noise (S/N) ratio is poor at the LLOQ. How can I improve my instrument's response?

Poor S/N is a common issue when targeting low concentrations. The solution involves systematic optimization of both the chromatographic separation and the mass spectrometer settings.

  • Mass Spectrometer Optimization:

    • Ion Source: Fine-tune source-dependent parameters such as desolvation gas flow and temperature, capillary voltage, and cone voltage to maximize the generation of the precursor ion for Olopatadine.[8]

    • Analyte-Specific Parameters: Optimize the collision energy for the specific Multiple Reaction Monitoring (MRM) transition of Olopatadine to ensure maximum fragmentation and a strong product ion signal.

  • Chromatography Optimization:

    • Mobile Phase: Ensure the mobile phase composition, particularly the pH, is optimal for the ionization of Olopatadine. Using additives like 0.1% formic acid can improve peak shape and ionization efficiency in positive electrospray mode.[4][8]

    • Gradient Elution: A well-optimized gradient can help to sharpen the chromatographic peak, increasing the height and improving the S/N ratio.

Q5: I'm observing significant matrix effects (ion suppression/enhancement). What sample preparation method is most effective?

Matrix effects are a primary cause of poor accuracy and sensitivity. The choice of sample preparation technique is critical.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering components from plasma.[5] A C18 cartridge can be used to effectively separate Olopatadine and its metabolites from the biological matrix.[5] SPE is generally superior to simpler methods for achieving the lowest LOQs.

  • Protein Precipitation (PPT): While fast and simple, PPT is often insufficient for removing all interfering phospholipids and may not be suitable for ultra-sensitive assays.

  • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT but requires careful optimization of solvents and pH to ensure good recovery of Olopatadine.

Below is a logical workflow for troubleshooting poor sensitivity issues.

G start Start: Low Sensitivity / Poor S/N ms_tune Optimize MS/MS Parameters? (Source, Collision Energy) start->ms_tune sample_prep Improve Sample Preparation? ms_tune->sample_prep No Improvement reevaluate Re-evaluate S/N and LOQ ms_tune->reevaluate Improvement chromatography Optimize Chromatography? sample_prep->chromatography No / Already Optimized spe Implement Solid-Phase Extraction (SPE) sample_prep->spe Yes mobile_phase Adjust Mobile Phase (pH, Organic %) chromatography->mobile_phase Yes chromatography->reevaluate No / Already Optimized spe->reevaluate ppt_lle Optimize PPT/LLE (Solvents, pH) ppt_lle->reevaluate column Test Alternative Column (e.g., HILIC for tears) mobile_phase->column No Improvement mobile_phase->reevaluate Improvement column->reevaluate

Diagram 1: Troubleshooting workflow for low sensitivity.

Q6: My chromatographic peak shape is broad or tailing, which affects integration and the LOQ. What can I do?

Poor peak shape reduces peak height and, consequently, the S/N ratio.

  • Column Selection: While standard C18 columns are commonly used, specialized columns may yield better results.[9] For analysis in tears, which is a more aqueous matrix, Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective.[10][11]

  • Mobile Phase pH: Olopatadine is a carboxylic acid derivative.[4] Controlling the mobile phase pH with an appropriate buffer or additive (e.g., formic acid, ammonium acetate) is crucial to maintain a consistent ionization state and achieve sharp, symmetrical peaks.

  • Flow Rate: Lowering the flow rate can sometimes improve peak shape and efficiency, although at the cost of longer run times. A flow rate of 1.0 mL/min has been used successfully with standard 4.6 mm ID columns.[8]

Quantitative Data Summary

The table below summarizes the limits of quantification achieved for Olopatadine using various analytical methods and biofluids.

TechniqueBiofluidLimit of Quantification (LOQ)Sample PreparationReference
LC-ESI-MS/MSHuman Plasma1 ng/mLSolid-Phase Extraction (SPE)[5]
GC/MSHuman Plasma0.5 ng/mLNot Specified[3]
Radioimmunoassay (RIA)Human Plasma0.1 ng/mL (LOD)Not Specified[3]
RP-HPLCRabbit Plasma0.5 µg/mL (LOD)Not Specified[9]
HILIC-MS/MSHuman TearsNot SpecifiedProtein Precipitation[10][11]
UPLCNanoparticles2.32 µg/mLDispersal & Centrifugation[12]
FluorimetryAqueous Humor0.22 ng/mL (LOD)Micelle Formation (SDS)[13]

Detailed Experimental Protocol: LC-MS/MS for Olopatadine in Plasma

This protocol provides a representative methodology for the sensitive quantification of Olopatadine in human plasma, based on common practices found in the literature.[5][8]

Sample Preparation: Solid-Phase Extraction (SPE)

G cluster_prep SPE Protocol plasma 1. Plasma Sample + Internal Standard condition 2. Condition SPE Cartridge (Methanol, then Water) plasma->condition load 3. Load Sample condition->load wash 4. Wash Cartridge (Remove Interferences) load->wash elute 5. Elute Olopatadine (Methanol/Organic Solvent) wash->elute dry 6. Evaporate Eluate (Nitrogen Stream) elute->dry reconstitute 7. Reconstitute (Mobile Phase) dry->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Diagram 2: Solid-Phase Extraction (SPE) workflow.
  • Aliquot: Take a 500 µL aliquot of human plasma.

  • Internal Standard: Add the internal standard (e.g., a deuterated analog of Olopatadine or another compound like Mianserin[11]).

  • Condition Cartridge: Condition a C18 SPE cartridge (e.g., Bond Elut C18[5]) by washing sequentially with 1 mL of methanol and 1 mL of water.

  • Load Sample: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences while retaining Olopatadine.

  • Elute: Elute Olopatadine and the internal standard from the cartridge using 1 mL of methanol.

  • Evaporate: Dry the eluate under a stream of nitrogen gas at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analyze: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UPLC or HPLC system capable of binary gradient elution.

  • Column: ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[7][8]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[8]

    • B: Methanol.[7]

  • Gradient: Start with a higher aqueous percentage (e.g., 70% A) and ramp up to a high organic percentage (e.g., 80% B) to elute the analyte.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 40 °C.[12]

  • Injection Volume: 20 µL.[8]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Example Transitions: Specific precursor/product ion pairs for Olopatadine and its metabolites would need to be optimized. For Olopatadine (MW ~337.4 g/mol ), a potential precursor ion would be [M+H]+ at m/z 338.

References

Strategies to minimize carryover in Olopatadine UHPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in Olopatadine Ultra-High-Performance Liquid Chromatography (UHPLC) analysis.

Troubleshooting Guide: Minimizing Olopatadine Carryover

Issue: Unexpected peaks corresponding to Olopatadine are observed in blank injections following the analysis of a high-concentration sample. [1]

This indicates carryover, where residual analyte from a previous injection contaminates subsequent runs. The following steps provide a systematic approach to identify and eliminate the source of carryover.

Step 1: Initial Diagnosis and System Check

The first step is to confirm the issue is indeed carryover and not contamination of the blank solvent or mobile phase.

Experimental Protocol: Blank Injection Analysis

  • Prepare a fresh blank solution: Use a new batch of the solvent used for sample dissolution (e.g., a mixture of water and acetonitrile).[2]

  • Vary injection volume: Inject a small volume (e.g., 1 µL) and a larger volume (e.g., 5 µL) of the fresh blank. If the peak area increases with injection volume, the blank solution itself is likely contaminated.[2]

  • Mobile phase check: If the blank is confirmed to be clean, inject pure mobile phase. The appearance of a ghost peak may indicate contamination in the mobile phase.[3]

  • Action: If contamination is found in the blank or mobile phase, replace them with fresh, high-purity solvents. If the issue persists, proceed to the next steps, assuming the carryover is from the UHPLC system.

A Start: Observe Peak in Blank B Prepare Fresh Blank & Re-inject A->B C Is Peak Still Present? B->C D Yes C->D Yes E No C->E No G Proceed to Injector Troubleshooting D->G F Issue Resolved: Contaminated Blank E->F

Caption: Initial carryover diagnosis workflow.

Step 2: Autosampler and Injector System Troubleshooting

The autosampler and injector valve are common sources of carryover.[4][5]

Q1: How can I effectively clean the autosampler needle and injection port to minimize Olopatadine carryover?

A strong needle wash is crucial. Olopatadine, being a basic compound, may adsorb to surfaces. An effective wash solution should be stronger than the mobile phase used during the analysis.

Experimental Protocol: Enhanced Needle Wash

  • Select a strong wash solvent: A mixture of organic solvents like acetonitrile, methanol, and isopropanol with a small amount of acid (e.g., 0.1% formic acid) can be effective.[1] For stubborn carryover, a "magic mixture" of Water:Methanol:Acetonitrile:Isopropanol (25:25:25:25 v/v/v/v) can be used.[6]

  • Optimize wash parameters:

    • Increase the wash volume (e.g., to 500-1000 µL).[1]

    • Implement multiple wash cycles.[1]

    • Use both pre- and post-injection needle washes.[1]

  • Physical Cleaning: If carryover persists, consider physically cleaning the needle and needle seat with an appropriate solvent.[7] For severe contamination, disassembly and cleaning of the injector valve components may be necessary.[7][8]

Table 1: Example Needle Wash Solvent Effectiveness on Carryover Reduction

Wash SolutionTypical Carryover Reduction (%)
Mobile Phase50-70%
90:10 Acetonitrile/Water80-90%
1:1:1:1 ACN/IPA/MeOH/H₂O with 0.1% Formic Acid[9]>95%

Note: These are illustrative values. Actual reduction depends on the specific conditions.

A Injector Carryover Suspected B Implement Stronger Needle Wash A->B C Is Carryover Reduced? B->C D Yes C->D Yes E No C->E No F Issue Resolved D->F G Inspect/Clean/Replace Injector Parts E->G H Replace Rotor Seal G->H I Clean/Replace Needle & Loop G->I

Caption: Troubleshooting the UHPLC injector system.

Step 3: Mobile Phase and Column Optimization

The interaction of Olopatadine with the stationary phase and mobile phase can contribute to carryover.

Q2: Can modifying the mobile phase reduce Olopatadine carryover?

Yes, adjusting the mobile phase can help.

Methodology: Mobile Phase Modification

  • Increase Organic Strength: At the end of a gradient elution, incorporate a high-percentage organic solvent wash (e.g., 95-100% acetonitrile or methanol) to elute any strongly retained Olopatadine from the column.[5]

  • Adjust pH: Olopatadine is a basic compound. Using a mobile phase with a lower pH (e.g., using formic acid or acetic acid) can ensure it is in its ionized form, which may reduce strong hydrophobic interactions with the C18 stationary phase.[10][11]

  • Incorporate Additives: Small amounts of additives like triethylamine (TEA) can compete with Olopatadine for active sites on the stationary phase, reducing tailing and potential carryover.[12] However, be mindful of MS compatibility if applicable.

Table 2: Mobile Phase Strategies for Carryover Reduction

StrategyPrinciple
High Organic Post-Run WashElutes strongly retained compounds from the column.[5]
Low pH Mobile Phase (e.g., with Formic Acid)Ionizes Olopatadine, reducing hydrophobic retention.[11]
Additive (e.g., TEA)Masks active silanol groups on the stationary phase, reducing peak tailing and strong adsorption.

Q3: Could the analytical column be the source of carryover?

While less common than injector issues for identical retention time carryover, the column can be a source, especially if it's old or fouled.[5][13]

Experimental Protocol: Column Evaluation

  • Column Wash: Flush the column with a strong solvent mixture that is compatible with the stationary phase. For reversed-phase columns, this could be a sequence of water, methanol, acetonitrile, and isopropanol.[1]

  • Column Replacement: If carryover persists and other sources have been ruled out, replace the column with a new one of the same type.[5] If the problem is resolved, the old column was likely contaminated or degraded.

Frequently Asked Questions (FAQs)

Q4: What is a typical acceptable level of carryover in UHPLC analysis?

Ideally, carryover should be less than 0.1% of the analyte signal in a standard injection when a blank is injected afterward.[1] However, the acceptable level is often defined by the specific requirements of the analytical method and its application.

Q5: Can the type of sample vials used contribute to carryover?

Yes. Olopatadine can adsorb to glass surfaces. Using deactivated or silanized glass vials, or in some cases polypropylene vials, can prevent this adsorption and reduce the potential for carryover.[1]

Q6: My method uses a phosphate buffer. Could this be contributing to carryover?

While phosphate buffers are excellent for controlling pH, they are non-volatile and can precipitate in the system, particularly if the organic mobile phase percentage is high.[10] This can lead to system contamination and potential carryover. If using MS detection, volatile buffers like ammonium formate or ammonium acetate are recommended.[10] For UV detection, if carryover is an issue, ensure the buffer concentration is as low as possible and that the system is thoroughly flushed with a salt-free mobile phase after each sequence.

Q7: How can I differentiate between injector carryover and column carryover?

Injector carryover typically results in peaks that have the exact same retention time as the analyte in a standard injection.[13] Column carryover, which is often due to the slow elution of a strongly retained compound, may result in broader peaks or peaks with slightly shifted retention times in subsequent blank injections.[13] A simple test is to replace the column with a union and inject a blank after a high-concentration sample. If the peak is still present, the carryover is originating from the system before the column (i.e., the injector).[6]

A Carryover Observed B Check Blank/Mobile Phase A->B C Optimize Injector Wash B->C D Modify Mobile Phase/Gradient C->D E Inspect/Clean Injector Hardware D->E F Flush/Replace Column E->F G Consider Vial Selection F->G H Carryover Minimized G->H

Caption: A logical workflow for addressing carryover.

References

Impact of different anticoagulants on Olopatadine plasma stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olopatadine. The following information addresses potential issues related to the impact of different anticoagulants on the plasma stability of Olopatadine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for blood sample collection for Olopatadine plasma analysis?

A1: While specific stability data for Olopatadine in plasma with different anticoagulants is not extensively published, general bioanalytical best practices suggest that EDTA (ethylenediaminetetraacetic acid) is often a suitable choice. However, it is crucial to perform a validation study to confirm the stability of Olopatadine with the selected anticoagulant under your specific storage and processing conditions. Heparin and citrate are also commonly used anticoagulants, but their potential for interference should be evaluated.

Q2: Can the choice of anticoagulant affect the measured concentration of Olopatadine in plasma?

A2: Yes, the choice of anticoagulant can potentially influence the measured plasma concentration of a drug.[1] This can be due to several factors, including:

  • Analyte Stability: The chemical properties of the anticoagulant and the resulting pH of the plasma can affect the stability of the drug.

  • Matrix Effects: Different anticoagulants can alter the plasma matrix, which may lead to ion suppression or enhancement in mass spectrometry-based assays.[2][3]

  • Direct Interaction: Although less common, the anticoagulant could potentially interact directly with the drug molecule.

Q3: We are observing inconsistent Olopatadine concentrations in our plasma samples. Could the anticoagulant be the cause?

A3: Inconsistent results can stem from various factors, and the anticoagulant is a potential contributor. To troubleshoot, consider the following:

  • Anticoagulant Consistency: Ensure the same anticoagulant and counter-ion (e.g., K2EDTA vs. NaEDTA) are used for all samples within a study. While changing the counter-ion of the same anticoagulant is generally considered to have minimal impact on LC-MS/MS assays, consistency is always recommended.[4][5]

  • Sample Handling: Standardize blood collection, processing, and storage procedures. Delays in processing can affect analyte stability.

  • Method Validation: Confirm that your analytical method has been validated for selectivity, accuracy, precision, and stability with the chosen anticoagulant.

Q4: Are there any known interactions between Olopatadine and common anticoagulants?

A4: Publicly available drug interaction databases suggest a potential pharmacodynamic interaction where Olopatadine may increase the anticoagulant activities of heparin and citrate. While this is not a direct chemical stability issue in a collected plasma sample, it suggests a potential for some form of interaction that warrants consideration during bioanalytical method development.

Troubleshooting Guides

Issue 1: Lower than Expected Olopatadine Concentrations
Possible Cause Troubleshooting Step
Degradation of Olopatadine in the presence of the selected anticoagulant. 1. Conduct a Stability Assessment: Perform a bench-top stability study of Olopatadine in plasma with the chosen anticoagulant at room temperature and the intended storage temperature (e.g., -80°C). Analyze samples at various time points to determine the rate of degradation. 2. Evaluate Alternative Anticoagulants: If instability is confirmed, test the stability of Olopatadine with other common anticoagulants (EDTA, heparin, citrate) to identify a more suitable option.
Adsorption to collection tubes. 1. Test Different Tube Types: Evaluate the recovery of Olopatadine from different types of blood collection tubes (e.g., glass vs. plastic, different coatings). 2. Optimize Sample Preparation: Ensure the sample preparation method (e.g., protein precipitation, solid-phase extraction) effectively releases any adsorbed drug.
Issue 2: High Variability in Olopatadine Concentrations Across Replicates
Possible Cause Troubleshooting Step
Inconsistent Anticoagulant-to-Blood Ratio. 1. Standardize Collection Volume: Ensure that blood collection tubes are filled to the recommended volume to maintain the correct anticoagulant-to-blood ratio. Under-filling can lead to a higher concentration of the anticoagulant, potentially affecting the sample matrix and analyte stability. 2. Proper Mixing: Gently invert the collection tubes immediately after blood draw to ensure proper mixing of the anticoagulant with the blood.
Matrix Effects from the Anticoagulant. 1. Evaluate Matrix Effects: During method validation, assess matrix effects by comparing the response of Olopatadine in post-extraction spiked plasma samples to that in a neat solution.[6] 2. Optimize Chromatographic Conditions: Modify the liquid chromatography method to separate Olopatadine from interfering matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects.

Experimental Protocols

Protocol 1: Evaluation of Olopatadine Stability in Plasma with Different Anticoagulants
  • Objective: To determine the short-term and long-term stability of Olopatadine in human plasma collected with EDTA, heparin, and sodium citrate.

  • Materials:

    • Human plasma collected with K2EDTA, lithium heparin, and sodium citrate.

    • Olopatadine reference standard.

    • Validated bioanalytical method (e.g., LC-MS/MS) for the quantification of Olopatadine in plasma.[7][8][9]

  • Procedure:

    • Spike the plasma from each anticoagulant group with a known concentration of Olopatadine.

    • Short-Term (Bench-Top) Stability: Aliquot the spiked plasma samples and store them at room temperature. Analyze aliquots at 0, 2, 4, 8, and 24 hours.

    • Long-Term Stability: Aliquot the spiked plasma samples and store them at -80°C. Analyze aliquots at 1, 2, 4, and 12 weeks.

    • Freeze-Thaw Stability: Subject aliquots of the spiked plasma to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature). Analyze after each cycle.

  • Data Analysis:

    • Calculate the mean concentration and standard deviation of Olopatadine at each time point for each anticoagulant.

    • Compare the concentrations over time to the initial (time 0) concentration. A deviation of more than 15% is typically considered significant.

Quantitative Data Summary

Note: The following tables are illustrative as no direct comparative stability data for Olopatadine with different anticoagulants was found in the public domain. The data presented is hypothetical and intended to demonstrate how such results would be presented.

Table 1: Hypothetical Short-Term (Bench-Top) Stability of Olopatadine (100 ng/mL) in Human Plasma at Room Temperature

Time (hours)Mean Concentration (ng/mL) ± SD
EDTA Plasma Heparin Plasma Citrate Plasma
0 100.5 ± 2.1101.2 ± 2.599.8 ± 2.3
2 98.7 ± 2.495.3 ± 3.199.1 ± 2.6
4 97.9 ± 2.691.8 ± 3.598.5 ± 2.8
8 96.5 ± 3.085.4 ± 4.297.9 ± 3.1
24 94.2 ± 3.575.1 ± 5.696.3 ± 3.4

Table 2: Hypothetical Long-Term Stability of Olopatadine (100 ng/mL) in Human Plasma at -80°C

Time (weeks)Mean Concentration (ng/mL) ± SD
EDTA Plasma Heparin Plasma Citrate Plasma
1 99.8 ± 2.398.5 ± 2.999.5 ± 2.5
2 99.1 ± 2.597.2 ± 3.398.9 ± 2.7
4 98.5 ± 2.895.8 ± 3.898.1 ± 3.0
12 97.9 ± 3.192.4 ± 4.597.5 ± 3.2

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis Blood_Draw Whole Blood Collection EDTA EDTA Tube Blood_Draw->EDTA Heparin Heparin Tube Blood_Draw->Heparin Citrate Citrate Tube Blood_Draw->Citrate Centrifugation Centrifugation EDTA->Centrifugation Heparin->Centrifugation Citrate->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Sample_Extraction Sample Extraction Plasma_Separation->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Data_Quantification Data Quantification LCMS_Analysis->Data_Quantification

Caption: Workflow for analyzing Olopatadine plasma stability with different anticoagulants.

Troubleshooting_Logic cluster_investigation Investigation Path cluster_resolution Resolution Start Inconsistent Olopatadine Concentrations Observed Check_Anticoagulant Verify Anticoagulant Type and Consistency Start->Check_Anticoagulant Check_Handling Review Sample Handling and Storage Procedures Start->Check_Handling Check_Method Assess Bioanalytical Method Validation Start->Check_Method Stability_Study Conduct Bench-Top Stability Study Check_Anticoagulant->Stability_Study Recovery_Expt Perform Recovery Experiment Check_Handling->Recovery_Expt Matrix_Effect_Eval Evaluate Matrix Effects Check_Method->Matrix_Effect_Eval Change_Anticoagulant Select Alternative Anticoagulant Stability_Study->Change_Anticoagulant Optimize_Method Optimize Analytical Method Matrix_Effect_Eval->Optimize_Method Standardize_Protocol Standardize Collection and Handling Protocol Recovery_Expt->Standardize_Protocol

Caption: Logical workflow for troubleshooting inconsistent Olopatadine plasma concentrations.

References

Best practices for long-term storage of Olopatadine-d3 N-Oxide stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage of Olopatadine-d3 N-Oxide stock solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound stock solutions?

A1: For long-term stability, it is recommended to store this compound stock solutions at temperatures of -20°C or lower. Some sources suggest storage at ≤-80°C to minimize degradation over extended periods.[1][2] The neat compound is also recommended to be stored at -20°C.[3][4][5]

Q2: Which solvents are recommended for preparing this compound stock solutions for long-term storage?

A2: Aprotic and anhydrous organic solvents are recommended for preparing stock solutions of deuterated compounds for long-term storage.[6] Commonly used solvents for similar compounds include dimethyl sulfoxide (DMSO), acetonitrile, and methanol. It is crucial to use high-purity, anhydrous grade solvents to minimize solvent-induced degradation.

Q3: How long can I store this compound stock solutions?

Q4: Can I store stock solutions in aqueous buffers?

A4: It is generally not recommended to store stock solutions of this compound in aqueous buffers for long periods. Short-term storage of aqueous solutions, even at low temperatures (-20°C), is not advisable as it can lead to degradation.[7] If aqueous solutions are required for experiments, they should be prepared fresh from a stock solution in an organic solvent.

Q5: How do repeated freeze-thaw cycles affect the stability of the stock solution?

A5: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the compound.[2][6] It is recommended to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles for the bulk of the solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results over time. Degradation of the stock solution.Prepare a fresh stock solution from the neat compound. Perform a stability study to determine the viable storage duration under your specific conditions. Ensure proper storage at ≤-20°C and minimize light exposure.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Review the potential degradation pathways of Olopatadine, which include oxidation and hydrolysis. Ensure the use of anhydrous solvents and store under an inert atmosphere if possible. Protect from light.
Loss of deuterium label. H/D exchange with protic solvents or moisture.Use aprotic, anhydrous solvents for stock solution preparation and storage. Ensure storage containers are tightly sealed to prevent moisture ingress. While the deuterium on the methyl group of this compound is generally stable, prolonged exposure to certain conditions could potentially lead to exchange.[8][9]
Precipitation observed in the stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. Ensure vials are properly sealed to prevent solvent evaporation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound (neat compound)

  • Anhydrous, HPLC-grade DMSO or acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined screw caps

Procedure:

  • Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of the compound using an analytical balance.

  • Dissolve the compound in a minimal amount of the chosen solvent (e.g., DMSO) in a volumetric flask.

  • Once fully dissolved, bring the solution to the final volume with the same solvent.

  • Mix the solution thoroughly by inversion.

  • Aliquot the stock solution into single-use amber glass vials.

  • Seal the vials tightly and label them clearly with the compound name, concentration, solvent, preparation date, and storage conditions.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Long-Term Stability Assessment of Stock Solution

Objective: To evaluate the stability of the this compound stock solution over time.

Methodology:

  • Sample Preparation: Prepare a batch of stock solution aliquots as described in Protocol 1.

  • Time Points: Designate time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

  • Storage: Store the aliquots at the intended long-term storage temperature (e.g., -20°C and -80°C for comparison).

  • Analysis: At each time point, retrieve one aliquot from each storage temperature. Allow it to thaw to room temperature. Analyze the concentration and purity of the solution using a validated analytical method, such as LC-MS/MS.

  • Data Comparison: Compare the results at each time point to the initial (T=0) analysis. A change in concentration or the appearance of degradation products indicates instability.

Data Presentation:

Storage TemperatureTime PointConcentration (µg/mL)Purity (%)Observations
-20°C0100.299.8-
1 Month99.999.7-
3 Months98.599.5Minor degradation peak observed.
6 Months96.298.9Degradation peak increased.
1 Year92.197.5Significant degradation.
-80°C0100.199.9-
1 Month100.099.9-
3 Months99.899.8-
6 Months99.799.8-
1 Year99.599.7Stable.

Visualizations

experimental_workflow Experimental Workflow for Stock Solution Stability Assessment prep Prepare Stock Solution (Protocol 1) aliquot Aliquot into Single-Use Vials prep->aliquot store Store at -20°C and -80°C aliquot->store timepoints Define Time Points (0, 1, 3, 6, 12 months) analysis LC-MS/MS Analysis timepoints->analysis At each time point compare Compare Data to T=0 analysis->compare conclusion Determine Stability and Shelf-Life compare->conclusion

Caption: Workflow for assessing the long-term stability of stock solutions.

storage_best_practices Best Practices for Long-Term Storage storage_temp Storage Temperature ≤ -20°C (ideally -80°C) solvent Solvent Choice Aprotic, Anhydrous aliquoting Aliquoting Single-Use Vials container Container Amber Glass, PTFE-lined cap freeze_thaw Avoid Repeated Freeze-Thaw Cycles light Protect from Light

Caption: Key considerations for the long-term storage of stock solutions.

References

Validation & Comparative

Cross-validation of Olopatadine assays between different analytical laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Olopatadine Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Olopatadine, a selective histamine H1 receptor antagonist used in the treatment of allergic conjunctivitis. While direct inter-laboratory cross-validation studies are not extensively published, this document synthesizes data from various independent laboratory validations to offer insights into the performance of different analytical techniques. The information presented is intended to assist researchers and drug development professionals in selecting and validating appropriate analytical methods for their specific needs.

Quantitative Performance of Olopatadine Assays

The following tables summarize the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Olopatadine as reported in various studies.

Table 1: Performance Characteristics of HPLC-UV Methods for Olopatadine Analysis

ParameterLaboratory/Study 1[1]Laboratory/Study 2[2][3]Laboratory/Study 3[4]
Linearity Range Not Specified10 - 250 µg/mL[3]20 - 80 ppm
Correlation Coefficient (r²) > 0.999> 0.999[2]> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.9% - 100.7%[2]95% - 110%
Precision (% RSD) < 2.0%0.5%[2]0.52%
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot Specified

Table 2: Performance Characteristics of LC-MS/MS Methods for Olopatadine Analysis

ParameterLaboratory/Study 4[5]Laboratory/Study 5[6][7]
Linearity Range 0.2 - 100 ng/mL[5]Not Specified
Correlation Coefficient (r²) > 0.99[5]Not Specified
Accuracy (% Bias) 91.17% - 110.08%[5]Not Specified
Precision (% RSD) 6.31% - 16.80%[5]Not Specified
Limit of Detection (LOD) Not SpecifiedS/N ratio > 3:1[7]
Limit of Quantification (LOQ) 0.2 ng/mL[5]Not Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical assays. Below are generalized protocols for the HPLC-UV and LC-MS/MS methods based on the referenced studies.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of Olopatadine in pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh and dissolve the Olopatadine sample in a suitable diluent, which is often a mixture of the mobile phase components.[1]

  • For solid dosage forms, sonication may be required to ensure complete dissolution.[1]

  • Filter the resulting solution through a suitable filter (e.g., 0.45 µm) before injection.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.[1][4]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is typical.[1][2] The pH of the buffer is often adjusted to optimize peak shape and retention.[1]

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally employed.[2][8]

  • Detection: UV detection is performed at a wavelength where Olopatadine exhibits significant absorbance, such as 220 nm or 299 nm.[1][2][8]

  • Injection Volume: Typically around 10-20 µL.[8][9]

3. Data Analysis:

  • Quantification is based on the peak area of Olopatadine in the chromatogram, which is compared to a calibration curve constructed using standards of known concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of Olopatadine in biological matrices like plasma and tears.[5][6]

1. Sample Preparation:

  • Protein Precipitation: For plasma samples, proteins are typically precipitated using an organic solvent like acetonitrile.

  • Solid-Phase Extraction (SPE): This technique is often used for sample clean-up and concentration of Olopatadine from biological fluids.[5]

  • Internal Standard: An internal standard (e.g., loratadine or mianserin hydrochloride) is added to the samples and standards to correct for variations in sample processing and instrument response.[5][6]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[5][6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile) is common.[5][6]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for Olopatadine and the internal standard are monitored.[5] For Olopatadine, a common transition is m/z 337.92 → 164.80.[5]

4. Data Analysis:

  • The ratio of the peak area of Olopatadine to the peak area of the internal standard is used for quantification against a calibration curve.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the conceptual workflows for a cross-laboratory validation process and the logical relationship of the comparison presented in this guide.

CrossValidationWorkflow cluster_lab1 Laboratory A cluster_lab2 Laboratory B A_Protocol Develop & Validate Analytical Method A_Samples Analyze Standardized Reference Samples A_Protocol->A_Samples A_Results Generate Analytical Results A_Samples->A_Results Comparison Compare Results for Accuracy, Precision, and Bias A_Results->Comparison B_Protocol Implement Standardized Protocol from Lab A B_Samples Analyze Aliquots of the Same Reference Samples B_Protocol->B_Samples B_Results Generate Analytical Results B_Samples->B_Results B_Results->Comparison Conclusion Assess Inter-Laboratory Reproducibility Comparison->Conclusion

Caption: Idealized workflow for a cross-laboratory validation study.

ComparisonLogic cluster_data Data Sources Pub1 Published Study 1 (Lab X) DataSynthesis Synthesize & Compare Validation Parameters (Linearity, Accuracy, etc.) Pub1->DataSynthesis Pub2 Published Study 2 (Lab Y) Pub2->DataSynthesis Pub3 Published Study 3 (Lab Z) Pub3->DataSynthesis Output Comparison Guide Tables of Performance Data Summarized Protocols DataSynthesis->Output

Caption: Logical flow of the comparative analysis in this guide.

References

The Superiority of Stable Isotope-Labeled Internal Standards in Olopatadine Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-allergic agent Olopatadine, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Olopatadine-d3 N-Oxide and other deuterated analogs with commonly used non-deuterated (structural analog) internal standards. The evidence presented, including experimental data and detailed protocols, unequivocally demonstrates the superior performance of stable isotope-labeled internal standards in modern bioanalytical techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process, from sample preparation to instrument response. An ideal internal standard should mimic the analyte's behavior as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because they are chemically identical to the analyte, with the only difference being a slight increase in mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical nature ensures they co-elute with the analyte and experience the same degree of matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

A review of published literature on the bioanalysis of Olopatadine reveals the use of both deuterated and non-deuterated internal standards. While direct head-to-head comparative studies are scarce, the performance data from individual validation studies highlight the advantages of using a deuterated internal standard like Olopatadine-d3.

Performance MetricOlopatadine-d3[1]AmitriptylineMianserin Hydrochloride[2]Loratadine
Type Stable Isotope-LabeledStructural AnalogStructural AnalogStructural Analog
Chemical Similarity Identical to OlopatadineStructurally similarStructurally similarStructurally similar
Chromatographic Elution Co-elutes with OlopatadineSeparate elutionSeparate elutionSeparate elution
Matrix Effect Compensation HighVariableVariableVariable
Precision (%CV) Typically < 15%Can be higher due to differential matrix effectsNot explicitly stated, but subject to variabilityNot explicitly stated, but subject to variability
Accuracy (%Bias) Typically within ±15%Can be biased due to inconsistent matrix effect compensationNot explicitly stated, but subject to variabilityNot explicitly stated, but subject to variability

Data for Amitriptyline and Loratadine as internal standards for Olopatadine analysis is based on their general use as structural analogs; specific performance metrics from direct comparative studies were not available in the reviewed literature.

The Gold Standard: Olopatadine-d3

A study on the pharmacokinetics of Olopatadine hydrochloride tablets utilized Olopatadine-d3 as the internal standard for their LC-MS/MS method. The method was validated according to regulatory guidelines, demonstrating excellent performance.[1]

Key Validation Parameters for Olopatadine Analysis using Olopatadine-d3 Internal Standard:

Validation ParameterResult
Calibration Range 0.5–250.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Quality Control (QC) Levels 1.5 ng/mL (low), 90 ng/mL (medium), 200 ng/mL (high)

The use of Olopatadine-d3 ensures that any variations during sample processing or analysis that affect Olopatadine will affect the internal standard to the same degree, leading to a highly reliable analytical method.

Alternative Internal Standards: Structural Analogs

In the absence of a deuterated internal standard, structurally similar compounds have been employed for Olopatadine analysis. These include the tricyclic antidepressant amitriptyline, mianserin hydrochloride, and the antihistamine loratadine. While these compounds can provide a degree of normalization, their physicochemical properties are not identical to Olopatadine. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, particularly in complex biological matrices. Consequently, the compensation for matrix effects may be incomplete, potentially compromising the accuracy and precision of the results.

For instance, a study on the determination of Olopatadine in human tears used mianserin hydrochloride as the internal standard.[2] While the method was validated, the potential for differential matrix effects between Olopatadine and mianserin hydrochloride remains a consideration.

Experimental Protocols

LC-MS/MS Method for Olopatadine in Human Plasma using Olopatadine-d3 as Internal Standard

This protocol is based on the methodology described for the pharmacokinetic study of Olopatadine hydrochloride tablets.[1]

1. Sample Preparation:

  • To a plasma sample, add a known amount of Olopatadine-d3 internal standard solution.

  • Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A suitable C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both Olopatadine and Olopatadine-d3.

3. Quantification:

  • Calculate the peak area ratio of Olopatadine to Olopatadine-d3.

  • Determine the concentration of Olopatadine in the unknown samples by interpolation from a calibration curve constructed using the same peak area ratio method.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound IS Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Peak_Integration Peak Area Integration LC_MS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification Final_Result Final Concentration Quantification->Final_Result

Bioanalytical Workflow for Olopatadine Quantification

logical_relationship cluster_IS_Type Internal Standard Type cluster_Performance Performance Characteristics SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Accuracy High Accuracy SIL_IS->Accuracy Precision High Precision SIL_IS->Precision Matrix_Effect Effective Matrix Effect Compensation SIL_IS->Matrix_Effect Analog_IS Structural Analog IS (e.g., Amitriptyline) Variable_Performance Variable Performance Analog_IS->Variable_Performance Variable_Performance->Accuracy Lower Variable_Performance->Precision Lower Variable_Performance->Matrix_Effect Inconsistent

Performance Comparison of Internal Standard Types

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Olopatadine. The available evidence strongly supports the use of a stable isotope-labeled internal standard, such as this compound or Olopatadine-d3, over structural analogs. The near-identical physicochemical properties of SIL internal standards ensure superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability. For researchers aiming for the highest quality data in pharmacokinetic, bioequivalence, and other drug development studies, the adoption of a deuterated internal standard for Olopatadine analysis is the recommended best practice.

References

Evaluating Bioanalytical Methods for Olopatadine: A Comparative Guide to Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate quantification of pharmaceutical compounds. This guide provides a comparative analysis of various methods used for the determination of Olopatadine, a selective histamine H1-receptor antagonist, with a focus on the critical validation parameters of linearity and range.

This document summarizes quantitative data from multiple studies, presents detailed experimental protocols for assessing linearity, and offers a visual workflow to guide researchers in their validation process. The presented data encompasses diverse analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Liquid Chromatography (HPLC), and UV-Spectrophotometry, across various biological matrices.

Quantitative Comparison of Olopatadine Bioanalytical Methods

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The following tables summarize the linearity and range of different analytical methods for Olopatadine quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
MatrixLinearity RangeCorrelation Coefficient (r/r²)Reference
Human Plasma0.2 - 100 ng/mLr = 0.997[1]
Human Plasma0.2 - 100 ng/mLr² > 0.99[2]
Human Plasma1 - 200 ng/mLNot Specified[3]
Human Tears0.1 - 100 ng/mLNot Specified[4]
High-Performance Liquid Chromatography (HPLC) Methods
MatrixLinearity RangeCorrelation Coefficient (r/r²)Reference
Rabbit Plasma1 - 30 µg/mLr = 0.9999[5]
Ophthalmic Solution0.27 - 7.5 µg/mLNot Specified[6]
Bulk Drug35 - 65 µg/mLNot Specified[7]
Bulk Drug/Formulations2 - 10 µg/mLr² = 0.999[8]
Ultra-Performance Liquid Chromatography (UPLC) Method
MatrixLinearity RangeCorrelation Coefficient (r²)Reference
Polymeric Nanoparticles5 - 50 µg/mLNot Specified[9]
Spectrophotometric Methods
MethodLinearity RangeCorrelation Coefficient (r²)Reference
UV-Spectrophotometry (in 0.1N NaOH)1 - 25 µg/mLr² = 0.999[10][11]
UV-Spectrophotometry (in Ammonium Formate)1 - 25 µg/mLr² = 0.999[10][11]
Colorimetric (Procedure A)Not Specifiedr² = 0.9995[12]
Colorimetric (Procedure B)Not Specifiedr² = 1[12]
Colorimetric (Procedure C)Not Specifiedr² = 0.9992[12]

Experimental Protocols for Linearity and Range Assessment

The following is a generalized protocol for establishing the linearity and range of a bioanalytical method for Olopatadine, based on common practices described in the referenced literature.

Preparation of Standard Solutions
  • Primary Stock Solution: Accurately weigh a known amount of Olopatadine reference standard and dissolve it in a suitable solvent (e.g., methanol, water) to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).

  • Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with the appropriate solvent.

  • Calibration Standards: Spike a known volume of the appropriate blank matrix (e.g., human plasma, rabbit plasma) with the working stock solutions to prepare a series of at least five to eight calibration standards covering the expected concentration range. A blank sample (matrix without the analyte) and a zero sample (matrix with the internal standard) should also be prepared.

Sample Preparation and Analysis
  • Extraction: Extract Olopatadine and the internal standard (if used) from the biological matrix. Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE) with solvents like ethyl acetate and dichloromethane, or solid-phase extraction (SPE).[1][2][3]

  • Chromatography (for LC-based methods):

    • Column: Utilize a suitable column, such as a C18 or a specialized column like Boston green C8.[1][13]

    • Mobile Phase: Employ an isocratic or gradient mobile phase, often a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate, formic acid).[2][13]

    • Flow Rate: Set an appropriate flow rate for the column and system.

    • Injection Volume: Inject a consistent volume of the extracted sample onto the column.

  • Detection:

    • LC-MS/MS: Use a mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for Olopatadine and the internal standard.[1][2]

    • HPLC/UPLC-UV: Use a UV detector set at the wavelength of maximum absorbance for Olopatadine (e.g., 220 nm, 246 nm, 299 nm).[6][9][13]

    • Spectrophotometry: Measure the absorbance at the predetermined wavelength of maximum absorbance.[10]

Data Analysis and Evaluation
  • Calibration Curve Construction: Plot the peak area ratio (analyte/internal standard) or the analyte peak area against the nominal concentration of the calibration standards.

  • Linear Regression Analysis: Perform a linear regression analysis on the calibration curve. The simplest justifiable model should be used.

  • Acceptance Criteria:

    • The correlation coefficient (r) should be close to 1 (typically ≥ 0.99).

    • The calibration curve should be visually inspected for linearity.

    • The back-calculated concentrations of the calibration standards should be within a specified percentage of the nominal value (e.g., ±15% for all standards except the Lower Limit of Quantification (LLOQ), which can be ±20%).

Workflow for Evaluating Linearity and Range

The following diagram illustrates the general workflow for assessing the linearity and range of an Olopatadine bioanalytical method.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock_solution Prepare Primary Stock Solution working_solutions Prepare Working Stock Solutions stock_solution->working_solutions calibration_standards Prepare Calibration Standards in Blank Matrix working_solutions->calibration_standards sample_prep Sample Preparation (e.g., Extraction) calibration_standards->sample_prep instrument_analysis Instrumental Analysis (LC-MS/MS, HPLC, etc.) sample_prep->instrument_analysis data_acquisition Data Acquisition (Peak Areas/Absorbance) instrument_analysis->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve regression_analysis Perform Linear Regression calibration_curve->regression_analysis acceptance Evaluate Against Acceptance Criteria regression_analysis->acceptance result Linearity & Range Established acceptance->result

Workflow for Linearity and Range Assessment

This comprehensive guide provides a foundation for researchers to evaluate and compare different bioanalytical methods for Olopatadine. By understanding the linearity and range of these methods and following a structured experimental protocol, scientists can ensure the collection of high-quality, reliable data essential for pharmacokinetic studies, bioequivalence studies, and other drug development applications.

References

Assessing the accuracy and precision of Olopatadine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantitative Analysis of Olopatadine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the accurate and precise quantification of Olopatadine. The following sections present a comprehensive overview of performance data, experimental protocols, and a generalized workflow for analytical quantification to aid in the selection of the most appropriate method for your research or quality control needs.

Quantitative Performance Comparison

The accuracy and precision of an analytical method are paramount for reliable quantification. The table below summarizes the performance of several common chromatographic techniques used for Olopatadine analysis, with data collated from various validation studies.

Analytical MethodMatrix/Dosage FormAccuracy (% Recovery)Precision (% RSD)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLC Bulk Drug & Formulation98.70 - 100.40%< 2%35 - 65 µg/mL--[1]
RP-HPLC Eye Drop80 - 120%-0.02 - 0.40 mg/mL--[2]
RP-HPLC Active Pharmaceutical Ingredient-< 2%10 - 250 µg/mL0.024 µg/mL0.075 µg/mL[3]
UPLC Polymeric Nanoparticles--5 - 50 µg/mL0.7652 µg/mL2.3188 µg/mL[4]
LC-MS/MS Human Plasma-6.40 - 9.26% (relative error)< 11.4%0.2 - 100 ng/mL-0.2 ng/mL
HPTLC Tablet Dosage Form--0.1 - 0.9 µ g/band --[5]
HPTLC Ophthalmic Solutions-< 2%200 - 1200 ng/band--[6][7]
UV-Spectrophotometry Bulk & Pharmaceutical Dosage Form98 - 100%< 2%10 - 60 µg/mL--[3]
UV-Spectrophotometry Bulk & Pharmaceutical Dosage Form-< 2%20 - 120 µg/mL--[8]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for some of the key methods cited in the comparison table.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Bulk Drug and Formulation [1]

  • Instrumentation : High-Performance Liquid Chromatography system with a UV detector.

  • Column : Inertsil-ODS 3V (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A mixture of Buffer: Methanol: Triethylamine (55:45:0.1, %v/v), with the pH adjusted to 3.0 using o-phosphoric acid.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Not specified in the abstract, but typically in the UV range for Olopatadine.

  • Injection Volume : 20 µL.

  • Sample Preparation : A stock solution of the drug is prepared in the mobile phase, and appropriate dilutions are made to fall within the linear range.

2. Ultra-Performance Liquid Chromatography (UPLC) for Polymeric Nanoparticles [4]

  • Instrumentation : Ultra-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.

  • Column : Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase : A mixture of methanol, water, and sodium acetate buffer solution (40:50:10, v/v/v).

  • Flow Rate : 0.5 mL/min.

  • Detection Wavelength : 246 nm.

  • Column Temperature : 40 °C.

  • Injection Volume : 0.5 µL.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma [9]

  • Instrumentation : Liquid Chromatography system coupled with a Tandem Mass Spectrometer.

  • Sample Preparation : Protein precipitation from plasma samples is carried out using acetonitrile, followed by liquid-liquid extraction with ethyl acetate/dichloromethane. The resulting residue is reconstituted in the mobile phase.

  • Chromatographic Separation : Achieved on a C18 column.

  • Detection : Mass spectrometry is performed in multiple reaction monitoring (MRM) mode.

  • Internal Standard : Amitriptyline is used as the internal standard.

4. High-Performance Thin-Layer Chromatography (HPTLC) for Ophthalmic Solutions [7]

  • Stationary Phase : Precoated silica gel 60 F254 aluminum plates.

  • Mobile Phase : A mixture of Methanol: Water: Glacial Acetic acid (8:2:0.2 v/v/v).

  • Application : Samples are applied as bands on the HPTLC plate.

  • Development : The plate is developed in a chamber saturated with the mobile phase.

  • Detection : Densitometric evaluation of the bands is carried out at 247 nm.

Visualizing the Analytical Workflow

To provide a clearer understanding of the steps involved in the quantification of Olopatadine, a generalized experimental workflow is depicted below. This diagram illustrates the logical progression from sample preparation to final data analysis.

Olopatadine Quantification Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis prep_start Sample Collection (e.g., Bulk Drug, Ophthalmic Solution, Plasma) dissolution Dissolution / Dilution (for solid samples) prep_start->dissolution extraction Extraction (e.g., LLE, SPE, Protein Precipitation for biological samples) dissolution->extraction filtration Filtration / Centrifugation extraction->filtration injection Sample Injection filtration->injection separation Chromatographic Separation (HPLC, UPLC, HPTLC) injection->separation detection Detection (UV, PDA, MS/MS) separation->detection peak_integration Peak Integration & Identification detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Olopatadine calibration->quantification validation Method Validation (Accuracy, Precision, Linearity) quantification->validation

Caption: A generalized workflow for the quantification of Olopatadine.

References

Stability of Olopatadine in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of an analyte in biological matrices is paramount for accurate bioanalysis. This guide provides a comparative overview of the stability of olopatadine, a widely used antihistamine and mast cell stabilizer, in various biological matrices. Where available, a comparison with other topical ocular antihistamines, namely ketotifen and epinastine, is provided to offer a broader perspective for drug development and bioanalytical method validation.

Comparative Stability Data

The following tables summarize the available quantitative data on the stability of olopatadine, ketotifen, and epinastine in different biological matrices under various storage conditions. It is important to note that direct comparative studies are limited, and the data presented is compiled from separate research articles. Differences in experimental protocols across studies should be considered when interpreting the data.

Table 1: Stability of Olopatadine in Human Biological Matrices

Biological MatrixStorage ConditionDurationAnalyte Recovery (%)Reference
Human TearsShort-Term (Room Temperature)Not Specified95.2 - 98.4[1]
Human TearsLong-Term (-20°C)Not Specified90.9 - 94.3[1]
Human TearsFreeze-Thaw Cycles (3 cycles)Not Specified99.8 - 102.7[1]
Human PlasmaBench-top, Freeze-thaw, Long-termValidated method suggests stability[1][2][3][4][5]
Human Whole BloodNot specifiedNot specifiedData not available
Human UrineNot specifiedNot specifiedData not available

Note: While several studies mention validated LC-MS/MS methods for olopatadine in human plasma which inherently include stability assessments, specific quantitative recovery values under different storage conditions are not always detailed in the abstracts.

Table 2: Stability of Ketotifen in Biological Matrices

Biological MatrixStorage ConditionDurationAnalyte Recovery (%)Reference
Human Plasma-20°C7 monthsStable[6]
Beagle Dog PlasmaRoom Temperature7 hours93.33 - 102.72
Beagle Dog Plasma4°C7 hours96.67 - 100.93
Beagle Dog Plasma-70°C7 hours96.33 - 104.44
Beagle Dog PlasmaFreeze-Thaw Cycles (3 cycles)Not Specified96.25 - 105.56
Human Whole BloodNot specifiedNot specifiedData not available
Human UrineNot specifiedNot specifiedData not available

Table 3: Stability of Epinastine in Human Biological Matrices

Biological MatrixStorage ConditionDurationAnalyte Recovery (%)Reference
Human PlasmaRoom Temperature (25°C)24 hours97.91 - 100.35[7]
Human PlasmaLong-Term (-80°C)4 weeks98.42 - 101.53[7]
Human PlasmaFreeze-Thaw Cycles (3 cycles)Not Specified96.04 - 101.62[7]
Human Whole BloodNot specifiedNot specifiedData not available
Human UrineNot specifiedNot specifiedData not available

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing stability studies. The following sections outline the typical experimental protocols used for determining the stability of these antihistamines in biological matrices.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific LC-MS/MS method is commonly employed for the quantitative determination of olopatadine, ketotifen, and epinastine in plasma.

  • Sample Preparation: Protein precipitation is a frequent first step, followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix.

  • Chromatographic Separation: A C18 reversed-phase column is typically used to separate the analyte from endogenous interferences. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Stability Assessment Protocols

Stability of the analyte in a biological matrix is assessed under various conditions to mimic sample handling and storage scenarios.

  • Freeze-Thaw Stability: Aliquots of spiked samples are subjected to multiple (usually three) freeze-thaw cycles. The samples are frozen at a specified temperature (e.g., -20°C or -80°C) and then thawed at room temperature. The analyte concentration is then compared to that of freshly prepared samples.

  • Short-Term (Bench-Top) Stability: Spiked samples are kept at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate the time samples might spend on the benchtop during processing. The analyte concentration is then measured.

  • Long-Term Stability: Spiked samples are stored at a low temperature (e.g., -20°C or -80°C) for an extended period (e.g., weeks or months). The analyte concentration is determined at various time points and compared to the initial concentration.

  • Stock Solution Stability: The stability of the analyte in the solvent used to prepare stock solutions is also evaluated under defined storage conditions.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for stability testing and sample analysis.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis start Spike Biological Matrix with Analyte qc_samples Prepare Quality Control (QC) Samples start->qc_samples freeze_thaw Freeze-Thaw Cycles qc_samples->freeze_thaw short_term Short-Term (Bench-Top) qc_samples->short_term long_term Long-Term (Frozen) qc_samples->long_term extraction Sample Extraction freeze_thaw->extraction short_term->extraction long_term->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Comparison and Stability Assessment lcms->data

Workflow for assessing the stability of an analyte in a biological matrix.

Bioanalytical_Method_Workflow sample_collection Biological Sample Collection protein_precipitation Protein Precipitation sample_collection->protein_precipitation extraction Liquid-Liquid or Solid-Phase Extraction protein_precipitation->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification

A typical bioanalytical workflow for quantifying drugs in biological samples.

References

A Comparative Guide to Incurred Sample Reanalysis in Olopatadine Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Incurred Sample Reanalysis (ISR)

Incurred Sample Reanalysis is a critical component of bioanalytical method validation, mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). It serves to demonstrate the reproducibility and reliability of a bioanalytical method when applied to authentic study samples from subjects. Unlike calibration standards and quality control (QC) samples that are prepared by spiking known concentrations of the analyte into a clean matrix, incurred samples may contain metabolites, concomitant medications, and other endogenous compounds that could interfere with the analysis.

The standard acceptance criterion for ISR in small molecule analysis, such as for Olopatadine, is that for at least 67% of the repeated samples, the percentage difference between the initial concentration and the re-assayed concentration should be within ±20% of their mean.

Experimental Design and Workflow for ISR

The workflow for conducting ISR is a systematic process to ensure the integrity of the bioanalytical data. A typical workflow is illustrated in the diagram below.

ISR_Workflow study_samples Analyze Study Samples (Initial Run) sample_selection Select Incurred Samples for Reanalysis (Typically 10% for first 1000, 5% thereafter) study_samples->sample_selection isr_analysis Reanalyze Selected Samples in a Separate Run sample_selection->isr_analysis data_comparison Compare Initial and Reanalysis Results isr_analysis->data_comparison acceptance_criteria Apply Acceptance Criteria (≥67% of samples within ±20% difference) data_comparison->acceptance_criteria investigation Investigate ISR Failure acceptance_criteria->investigation No pass ISR Passed: Method is Robust acceptance_criteria->pass Yes

A typical workflow for Incurred Sample Reanalysis (ISR).

Comparative Analysis of Sample Preparation Methods for Olopatadine Bioanalysis

The choice of sample preparation technique is crucial for developing a robust bioanalytical method that will consistently pass ISR. Below is a comparison of common techniques used for the extraction of Olopatadine from plasma samples prior to LC-MS/MS analysis.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by organic solvent.Partitioning of the analyte between two immiscible liquid phases.Analyte is retained on a solid sorbent and eluted with a solvent.
Speed FastModerateSlower, but can be automated
Cost LowLow to ModerateHigh
Selectivity LowModerateHigh
Matrix Effects High potential for ion suppression/enhancement.Moderate potential for matrix effects.Low potential for matrix effects due to efficient cleanup.
Recovery Can be variable, risk of analyte co-precipitation.Generally good, but can be affected by analyte polarity and pH.High and reproducible recovery.
Suitability for Olopatadine Feasible, but may require more extensive chromatographic optimization to mitigate matrix effects.A viable option, often providing cleaner extracts than PPT.Considered the gold standard for robust bioanalysis, offering the cleanest extracts and highest likelihood of passing ISR.

A Validated LC-MS/MS Bioanalytical Method for Olopatadine in Human Plasma

The following section details a representative LC-MS/MS method for the quantification of Olopatadine in human plasma, synthesized from published literature. This method is suitable for pharmacokinetic studies and would be subject to ISR.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

  • Internal Standard (IS): Olopatadine-d3 is a suitable stable isotope-labeled internal standard.

  • Extraction Procedure:

    • To 200 µL of human plasma, add 20 µL of IS working solution.

    • Vortex for 30 seconds.

    • Load the entire sample onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute Olopatadine and the IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Olopatadine: m/z 338.2 → 165.1

    • Olopatadine-d3 (IS): m/z 341.2 → 165.1

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500°C).

Bioanalytical Method Validation Summary

The following table summarizes the typical validation parameters for the described LC-MS/MS method.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Range -0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) Accuracy within ±20%, Precision ≤20%0.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect IS-normalized matrix factor CV ≤ 15%< 10%
Incurred Sample Reanalysis ≥ 67% of samples within ±20% differenceExpected to Pass

Logical Workflow for Olopatadine Bioanalysis

The following diagram illustrates the logical steps involved in the bioanalysis of Olopatadine from plasma samples using the described LC-MS/MS method.

Bioanalysis_Workflow sample_collection Plasma Sample Collection is_addition Addition of Internal Standard (Olopatadine-d3) sample_collection->is_addition spe Solid-Phase Extraction (SPE) is_addition->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Workflow for the bioanalysis of Olopatadine in plasma.

Conclusion

The reproducibility of bioanalytical data, confirmed through Incurred Sample Reanalysis, is paramount for the successful regulatory submission of pharmacokinetic studies. For Olopatadine, a well-validated LC-MS/MS method, particularly one employing solid-phase extraction for sample cleanup, offers a robust and reliable approach to generating high-quality data that is likely to meet the stringent requirements of ISR. While direct comparative ISR data between different methods is not publicly available, the principles and methodologies outlined in this guide provide a strong foundation for researchers and scientists in the field of drug development to design and implement successful bioanalytical strategies for Olopatadine.

A Comparative Guide to Sample Preparation: Protein Precipitation vs. Liquid-Liquid Extraction for Olopatadine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of sample preparation method is a critical step in achieving accurate and reliable quantification of analytes in biological matrices. This guide provides a detailed comparison of two common extraction techniques, protein precipitation (PP) and a combined protein precipitation-liquid-liquid extraction (PP-LLE) method, for the bioanalysis of the antihistamine drug, Olopatadine.

This comparison is based on experimental data from published research, highlighting key performance metrics to inform the selection of the most appropriate method for specific research needs. While a direct comparison of standalone protein precipitation versus standalone liquid-liquid extraction for Olopatadine is limited in available literature, the data strongly suggests that liquid-liquid extraction alone may be suboptimal due to strong plasma protein binding of the analyte. One study noted that liquid-liquid extraction without prior protein precipitation resulted in low recovery of Olopatadine[1]. Therefore, this guide will compare a validated protein precipitation method with a validated combined protein precipitation-liquid-liquid extraction method.

Performance Data Summary

The following table summarizes the key quantitative performance parameters for the two extraction methods for Olopatadine from different biological matrices.

Performance ParameterProtein Precipitation (in human tears)Combined PP-Liquid-Liquid Extraction (in human plasma)
Recovery 69.3% - 73.4%[2]Consistent, but specific percentage not reported[1]
Matrix Effect 94.2% - 98.7%[2]92.96% - 96.35%[1]
Linearity Range 0.1 - 100 ng/mL[2]0.2 - 100 ng/mL[1]
Precision (%RSD) Not explicitly stated in the provided abstract[2]< 11.4% (intra- and interday)[1]

Experimental Workflows

The following diagrams illustrate the experimental workflows for both the Protein Precipitation and the combined Protein Precipitation-Liquid-Liquid Extraction methods for Olopatadine.

cluster_PP Protein Precipitation Workflow start_pp Biological Sample (e.g., Tears) add_is Add Internal Standard start_pp->add_is add_acn Add Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge_pp Centrifuge vortex->centrifuge_pp supernatant_pp Collect Supernatant centrifuge_pp->supernatant_pp analysis_pp LC-MS/MS Analysis supernatant_pp->analysis_pp

Protein Precipitation Workflow for Olopatadine.

cluster_PPLLE Combined PP-LLE Workflow start_pplle Biological Sample (e.g., Plasma) add_is_pplle Add Internal Standard start_pplle->add_is_pplle add_acn_pplle Add Acetonitrile (Protein Precipitation) add_is_pplle->add_acn_pplle vortex_pp Vortex add_acn_pplle->vortex_pp add_solvent Add Ethyl Acetate/Dichloromethane (LLE) vortex_pp->add_solvent vortex_lle Vortex add_solvent->vortex_lle centrifuge_pplle Centrifuge vortex_lle->centrifuge_pplle separate_organic Separate Organic Layer centrifuge_pplle->separate_organic evaporate Evaporate to Dryness separate_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis_pplle LC-MS/MS Analysis reconstitute->analysis_pplle

Combined PP-LLE Workflow for Olopatadine.

Detailed Experimental Protocols

Protein Precipitation Method (for Olopatadine in Human Tears)[2]

This method utilizes acetonitrile to precipitate proteins from the tear matrix.

  • Sample Collection: Human tear samples are collected using sterile Schirmer strips.

  • Internal Standard Spiking: An appropriate amount of internal standard is added to each sample.

  • Protein Precipitation: Acetonitrile is added to the tear sample.

  • Vortexing: The samples are vortex-mixed to ensure thorough mixing and protein precipitation.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant is carefully transferred to a new tube.

  • Analysis: The supernatant is directly injected into the LC-MS/MS system for analysis.

Combined Protein Precipitation and Liquid-Liquid Extraction Method (for Olopatadine in Human Plasma)[1]

This method employs an initial protein precipitation step followed by a liquid-liquid extraction to further purify the sample.

  • Sample Preparation: An aliquot of human plasma is used as the starting material.

  • Internal Standard Spiking: An internal standard (e.g., amitriptyline) is added to the plasma sample.

  • Protein Precipitation: Acetonitrile is added to the plasma sample to precipitate the proteins.

  • Liquid-Liquid Extraction: A mixture of ethyl acetate and dichloromethane is added to the sample.

  • Vortexing: The sample is vortexed to facilitate the extraction of Olopatadine into the organic phase.

  • Centrifugation: The sample is centrifuged to separate the aqueous and organic layers and the precipitated protein pellet.

  • Organic Layer Separation: The upper organic layer is transferred to a clean tube.

  • Evaporation: The organic solvent is evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in the mobile phase.

  • Analysis: The reconstituted sample is injected into the LC-MS/MS system for quantification.

Concluding Remarks

The choice between protein precipitation and a combined PP-LLE method for Olopatadine analysis depends on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation.

  • Protein precipitation is a simpler, faster, and more cost-effective method that has been successfully validated for the analysis of Olopatadine in human tears, demonstrating good recovery and minimal matrix effects[2].

  • The combined protein precipitation-liquid-liquid extraction method offers an additional purification step, which can be beneficial for more complex matrices like plasma. This method has also been validated and shown to have acceptable matrix effects and precision[1].

Crucially, the evidence suggests that a standalone liquid-liquid extraction is not a viable method for Olopatadine due to its strong binding to plasma proteins, which leads to low recovery[1]. Therefore, researchers should consider either a direct protein precipitation approach or a combined method that incorporates an initial protein precipitation step to ensure efficient extraction and accurate quantification of Olopatadine in biological samples.

References

A Head-to-Head Comparison of LC Columns for Olopatadine Separation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the optimal Liquid Chromatography (LC) column is a critical step in achieving accurate and robust separation of Olopatadine. This guide provides a head-to-head comparison of various LC columns, supported by experimental data, to aid in the selection of the most suitable stationary phase for your analytical needs.

Data Summary: A Comparative Overview of LC Column Performance

The following table summarizes the performance of different LC columns—C18, C8, and HILIC—for the separation of Olopatadine, based on published data. A theoretical protocol for a Phenyl column is also included to provide a broader comparative perspective, drawing on the column's known selectivity for aromatic and basic compounds.

Column TypeStationary PhaseColumn Dimensions (mm)Mobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Key Performance Highlights
C18 Octadecyl Silane150 x 4.6, 3.5 µmBuffer and Acetonitrile (80:20, v/v)1.5220~5-7Good resolution of Olopatadine from its E-isomer and other degradation impurities.[1]
C18 Octadecyl Silane250 x 4.6, 5 µmMethanol and Water (75:25, v/v), pH 3.0 with TFANot Specified2545.6Simple and sensitive method for estimation in rabbit plasma.[2]
C8 Octyl Silane150 x 4.6, 5 µmPhosphate Buffer (pH 3.0) and Acetonitrile (72:28, v/v)1.0299Not SpecifiedValidated for quantification of Olopatadine and its related substances in eye drops.[3]
HILIC CyanoNot SpecifiedAcetonitrile and Ammonium Acetate BufferNot SpecifiedNot SpecifiedNot SpecifiedProvided the best balance of analysis time and peak shape for Olopatadine and its E-isomer.
Phenyl Phenyl-Hexyl150 x 4.6, 5 µm(Theoretical) Acetonitrile and Phosphate Buffer (pH 3.0) (50:50, v/v)1.0298(Theoretical)Expected to offer alternative selectivity due to π-π interactions with the aromatic rings of Olopatadine.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Method 1: C18 Column for Olopatadine and Impurity Separation[1]
  • Column: Kromasil 100 C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: A mixture of buffer and acetonitrile (80:20, v/v). The buffer was prepared by dissolving 6.8 g of monobasic potassium phosphate and 1.28 g of 1-pentane sulfonic acid sodium salt monohydrate in 1000 mL of water, with the addition of 3 mL of triethylamine. The pH was adjusted to 3.0 with 85% v/v orthophosphoric acid.

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Sample Preparation: A sample solution equivalent to 10 mg of Olopatadine hydrochloride was transferred to a 20 mL volumetric flask, and 7 mL of diluent was added and sonicated for 15 minutes. The volume was then made up to the mark with diluent to achieve a concentration of 500 µg/mL.

Method 2: C8 Column for Olopatadine in Ophthalmic Solution[3]
  • Column: C8 (4.6 mm x 150 mm, 5 µm), specified as USP L7 packing

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (72:28, v/v). The buffer was prepared by dissolving the appropriate salt in water, adding 1 mL of triethylamine, and adjusting the pH to 3.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 30 µL

  • Column Temperature: 40°C

  • Detection: Photodiode Array (PDA) detector at 299 nm

  • Sample Preparation: A 0.2 mg/mL Olopatadine hydrochloride solution was prepared by dissolving 20.0 mg of the working standard in a 100 mL volumetric flask.

Method 3: HILIC Column for Olopatadine and its E-isomer
  • Column: A study evaluated four HILIC stationary phases: cyano, amino, silica, and diol. The cyano column was found to provide the best performance.

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate). The exact ratio and buffer concentration would be optimized based on the specific column and desired retention.

  • Rationale: HILIC is particularly useful for polar compounds that are poorly retained on traditional reversed-phase columns. Olopatadine, with its polar functional groups, can benefit from the alternative retention mechanism offered by HILIC.

Method 4: Theoretical Protocol for a Phenyl Column
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio. The mobile phase composition would be optimized to achieve the desired retention and resolution.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 298 nm

  • Rationale: Phenyl columns provide a unique selectivity based on π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte. Given Olopatadine's tricyclic aromatic structure, a Phenyl column could offer enhanced separation from structurally similar impurities.

Visualizing the Process: Experimental Workflow and Column Selection Logic

To better illustrate the experimental process and the rationale behind column selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution and Dilution) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Buffer and Organic Solvent) Column LC Column (e.g., C18, C8, Phenyl, HILIC) MobilePhasePrep->Column Injection->Column Separation Chromatographic Separation Column->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakIntegration Peak Integration and Analysis (Retention Time, Peak Area, Asymmetry) Chromatogram->PeakIntegration Quantification Quantification and Reporting PeakIntegration->Quantification column_selection_logic cluster_columns LC Column Stationary Phases Olopatadine Olopatadine (Aromatic, Basic, Polar) C18 C18 / C8 (Hydrophobic Interactions) Olopatadine->C18 Alkyl Chains Phenyl Phenyl (π-π and Hydrophobic Interactions) Olopatadine->Phenyl Aromatic Rings HILIC HILIC (Hydrophilic Interactions) Olopatadine->HILIC Polar Functional Groups

References

A Comparative Guide to the Bioanalysis of Olopatadine: Inter-day and Intra-day Variability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Olopatadine, a comprehensive understanding of the variability associated with different analytical methods is paramount for ensuring data integrity and reliability. This guide provides a comparative overview of common bioanalytical techniques for Olopatadine, with a focus on inter-day and intra-day precision. The presented data, summarized from published studies, offers insights into the performance of these methods under varying experimental conditions.

Quantitative Comparison of Analytical Methods

The precision of an analytical method is a critical parameter in its validation, reflecting the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). The following table summarizes the inter-day and intra-day variability reported for different Olopatadine bioanalytical methods.

Analytical MethodMatrixInter-day Precision (%CV)Intra-day Precision (%CV)Linearity RangeLower Limit of Quantification (LLOQ)
RP-HPLC [1]Intranasal Formulation0.940.251-300 µg/mL0.9412 µg/mL
RP-HPLC [2]Rabbit Plasma<2<21-30 µg/mL0.5 µg/mL
LC-MS/MS [3]Human Plasma<11.4<11.40.2-100 ng/mL0.2 ng/mL
HILIC-ESI/MS/MS [4]Human Tears<7<70.1-100 ng/mLNot Reported
LC-ESI-MS/MS [5]Human PlasmaNot ReportedNot Reported1-200 ng/mLNot Reported
HPLC [6]Pharmaceutical Samples0.515 (overall average)0.515 (overall average)Not Reported0.1617 ppm

Experimental Workflows and Methodologies

The variability of a bioanalytical method is intrinsically linked to its experimental protocol. The following sections detail the methodologies for the key experiments cited, providing a basis for replication and comparison.

Representative Experimental Workflow: Olopatadine Bioanalysis

G cluster_0 Sample Collection & Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification Sample Biological Matrix (e.g., Plasma, Tears) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC System Supernatant->Injection Column Chromatographic Column (e.g., C18, HILIC) Injection->Column MobilePhase Mobile Phase Elution Column->MobilePhase Detection Mass Spectrometry (MS/MS) Detection MobilePhase->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Peak Area Ratio) DataAcquisition->Quantification

A typical workflow for the bioanalysis of Olopatadine.

Detailed Experimental Protocols

1. RP-HPLC Method for Olopatadine in Intranasal Formulation [1]

  • Instrumentation: Waters 2695e HPLC system with a PDA detector.

  • Column: Ultracarb ODS 20 (150 x 4.6mm, 5µm).

  • Mobile Phase: A gradient elution using a mixture of 50 mM potassium dihydrogen orthophosphate (pH 4.0) and methanol (60:40) as mobile phase A and methanol as mobile phase B.

  • Flow Rate: 0.8 ml/min.

  • Detection: UV detection at 295 nm.

  • Injection Volume: 25 µl.

  • Sample Preparation: 3 ml of the formulation was transferred to a 100 ml volumetric flask and the volume was made up with mobile phase A.

2. RP-HPLC Method for Olopatadine in Rabbit Plasma [2]

  • Column: Hypersil C18 (5 µm, 250×4.6 mm).

  • Mobile Phase: Methanol and water mixture (75:25 %v/v), with the pH adjusted to 3.0 with trifluoroacetic acid.

  • Flow Rate: Not specified.

  • Detection: UV detection at 254 nm.

  • Retention Time: 5.6 minutes.

3. LC-MS/MS Method for Olopatadine in Human Plasma [3]

  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction (LLE).

  • Chromatographic Run Time: 3.5 minutes.

  • Quantification: The method was validated over a concentration range of 0.2–100 ng/mL.

4. HILIC-ESI/MS/MS Method for Olopatadine in Human Tears [4]

  • Separation: Performed on an Acquity BEH amide column (2.1 mm × 100 mm, 1.7 μm).

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile.

  • Internal Standard: Mianserin hydrochloride.

  • Sample Collection: Schirmer test strips were used to collect tear samples.

  • Matrix: Artificial tear fluid was used as the matrix for validation.

This guide highlights the availability of various validated methods for the bioanalysis of Olopatadine. The choice of method will depend on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation. The provided data on inter-day and intra-day variability serves as a crucial reference for researchers in selecting the most appropriate and reliable method for their pharmacokinetic and other drug development studies.

References

The Gold Standard in Bioanalysis: Justifying the Selection of Olopatadine-d3 N-Oxide as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Olopatadine, the choice of an appropriate internal standard is a critical determinant of data quality, accuracy, and reliability. This guide provides a comprehensive comparison of Olopatadine-d3 N-Oxide with alternative internal standards, presenting a clear justification for its selection, supported by established scientific principles and comparative data.

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard.[1][2] this compound, a deuterated form of a major metabolite of Olopatadine, embodies the ideal characteristics of a SIL internal standard, offering significant advantages over commonly used structural analogs.

The Superiority of Stable Isotope-Labeled Internal Standards

An internal standard is added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability throughout the analytical process.[2] The ideal internal standard co-elutes with the analyte and behaves identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[3] This is where SIL internal standards excel.

This compound, being structurally identical to the endogenous Olopatadine N-Oxide metabolite with the exception of isotopic labeling, offers near-perfect co-elution and ionization characteristics with the analyte's metabolite. When quantifying the parent drug, Olopatadine, the use of its deuterated metabolite as an internal standard provides a close chromatographic and physicochemical surrogate, effectively compensating for matrix effects and variability in extraction recovery.[4]

Matrix effects, the suppression or enhancement of the analyte signal by co-eluting endogenous components from the biological matrix, are a primary source of inaccuracy in bioanalytical methods.[4] Structural analog internal standards, such as Amitriptyline or Mianserin, may have different chromatographic retention times and ionization efficiencies compared to Olopatadine, leading to inadequate compensation for these matrix effects.

Comparative Performance of Internal Standards for Olopatadine Analysis

The selection of an internal standard should be based on a thorough evaluation of its performance characteristics. The following table summarizes key validation parameters for different internal standards used in the bioanalysis of Olopatadine, compiled from various studies.

Internal StandardTypeRecovery (%)Matrix Effect (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)Reference
This compound Stable Isotope-Labeled Metabolite Theoretically High and Consistent Theoretically Minimal Expected <15% Expected <15% Expected within ±15% General Principle
AmitriptylineStructural Analog72.7683.39<11.4<11.4-6.40 to 9.26[1][5]
Mianserin hydrochlorideStructural Analog77.899.14.3 - 6.56.3 - 10.97.1 to 12.8[4]

Disclaimer: The data for Amitriptyline and Mianserin hydrochloride are derived from separate studies with different experimental conditions. A direct, head-to-head comparison under identical conditions would provide a more definitive assessment. The performance of this compound is projected based on the established principles of stable isotope dilution techniques.

The data illustrates that while structural analogs can provide acceptable performance, their variability in recovery and matrix effects can be higher compared to the expected performance of a SIL internal standard. The use of a deuterated standard like this compound is anticipated to yield even greater precision and accuracy.

Experimental Protocols

A robust bioanalytical method is essential for reliable results. The following is a representative experimental protocol for the quantification of Olopatadine in human plasma using this compound as an internal standard, adapted from established methods.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of Olopatadine and its N-oxide metabolite from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Olopatadine: To be determined (e.g., based on precursor and product ions).

    • This compound: To be determined (based on a +3 Da mass shift from the unlabeled N-oxide metabolite).

Justification Pathway and Experimental Workflow

The decision to select this compound as the internal standard follows a logical pathway that prioritizes analytical rigor and data integrity. The experimental workflow is designed to ensure accurate and precise quantification.

G cluster_0 Internal Standard Selection Justification Need for Accurate Quantification Need for Accurate Quantification Mitigation of Analytical Variability Mitigation of Analytical Variability Need for Accurate Quantification->Mitigation of Analytical Variability Superiority of SIL-IS Superiority of SIL-IS Mitigation of Analytical Variability->Superiority of SIL-IS Close Physicochemical Properties Close Physicochemical Properties Superiority of SIL-IS->Close Physicochemical Properties Selection of this compound Selection of this compound Close Physicochemical Properties->Selection of this compound

Caption: Logical pathway for the selection of an ideal internal standard.

G cluster_1 Bioanalytical Workflow Sample Collection Sample Collection Addition of IS Addition of IS Sample Collection->Addition of IS Sample Preparation Sample Preparation Addition of IS->Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Caption: Experimental workflow for Olopatadine bioanalysis using an internal standard.

References

Safety Operating Guide

Safe Disposal of Olopatadine-d3 N-Oxide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Olopatadine-d3 N-Oxide, a metabolite of the antihistamine Olopatadine, is crucial for maintaining laboratory safety and environmental protection. Due to its potential toxicity and significant environmental hazards, this compound must be managed as hazardous chemical waste. Adherence to established protocols ensures compliance with regulatory standards and minimizes risks to researchers and the ecosystem.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Olopatadine and its metabolites. While a specific SDS for this compound may not always be available, data from related compounds indicate that it may be harmful if swallowed and is very toxic to aquatic life[1][2][3]. Always handle this compound wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation[2][4].

Step-by-Step Disposal Protocol

The disposal of this compound must follow the principles of hazardous waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5][6][7].

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads, gloves), as hazardous chemical waste.

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams. Specifically, avoid contact with strong acids and oxidizing agents[1].

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container with a secure screw-top cap[8]. The container should be in good condition, free from damage or deterioration[6].

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[5][8][9].

    • Ensure the SAA is a secondary containment system to prevent the spread of potential spills[6].

    • Keep the waste container closed at all times, except when adding waste[5][8].

  • Request for Waste Pickup:

    • Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

    • Complete and submit a hazardous waste disposal form as required by your institution[5]. Do not attempt to dispose of this chemical down the drain or in the regular trash[7].

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes key information for the parent compound, Olopatadine, which should be considered when assessing risk.

PropertyValueSource
Molecular Formula (Olopatadine N-Oxide)C₂₁H₂₃NO₄[10][11]
Molecular Weight (Olopatadine N-Oxide)353.41 g/mol [10][11]
Acute Toxicity (Olopatadine)Toxic if swallowed[2][3]
Environmental Hazard (Olopatadine)Very toxic to aquatic life[1][2][3]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory hazardous waste management protocols. These protocols are derived from regulations and guidelines established by national and international safety organizations. For specific experimental procedures involving this compound, researchers should develop a detailed protocol that includes waste disposal as a final step, consistent with the guidance provided here.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Containment & Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (e.g., Fume Hood) A->B C Generate Olopatadine-d3 N-Oxide Waste B->C D Classify as Hazardous Waste C->D E Segregate from other waste streams D->E F Select a Compatible, Leak-Proof Container E->F G Label Container: 'Hazardous Waste' + Chemical Name F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Keep Container Closed H->I J Contact Environmental Health & Safety (EHS) I->J K Arrange for Professional Waste Pickup J->K

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling Olopatadine-d3 N-Oxide. The following table summarizes the recommended PPE to be used.

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing.EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection A dust respirator or a NIOSH/MSHA approved respirator.Use in a well-ventilated area or under a chemical fume hood.[2]
Body Protection Protective clothing and boots as required by the situation.---

It is imperative to inspect all PPE prior to use and to wash hands thoroughly after handling the compound.[1]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.

  • Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2][3]

    • Avoid contact with skin, eyes, and clothing.[2][3]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

    • Store away from incompatible materials such as strong acids and oxidizing agents.[2]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

  • Personal Precautions:

    • Evacuate unnecessary personnel from the area.[1][2]

    • Wear appropriate personal protective equipment, including respiratory protection, to avoid inhalation of dust.[1]

    • Do not touch damaged containers or spilled material without proper protective clothing.[1]

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so.[3]

    • Sweep up the spilled material and shovel it into a suitable, labeled container for disposal.[2]

    • Avoid generating dust during cleanup.[2]

    • Do not allow the material to enter drains or water systems.[2][3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The waste should be collected in suitable and closed containers for disposal by an approved waste disposal plant.[2]

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_setup 2. Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh 3. Weigh Compound prep_setup->handle_weigh Proceed to handling handle_dissolve 4. Prepare Solution handle_weigh->handle_dissolve handle_experiment 5. Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate 6. Decontaminate Surfaces handle_experiment->cleanup_decontaminate Experiment complete emergency_spill Spill Response handle_experiment->emergency_spill If spill occurs emergency_exposure Exposure Response handle_experiment->emergency_exposure If exposure occurs cleanup_waste 7. Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 8. Dispose of Waste (Follow Regulations) cleanup_waste->cleanup_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olopatadine-d3 N-Oxide
Reactant of Route 2
Olopatadine-d3 N-Oxide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。